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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

This technical guide details the chemical structure, synthesis, and pharmaceutical utility of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a specialized chiral building block. Structural Analysis, Synthetic Methodologies, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmaceutical utility of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a specialized chiral building block.

Structural Analysis, Synthetic Methodologies, and Pharmacophore Applications[1]

Executive Summary

(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral heterocyclic amino alcohol. Structurally, it is the 7-quinolinyl analog of (R)-phenylglycinol . It serves as a high-value intermediate in the synthesis of kinase inhibitors, β-adrenergic receptor ligands, and asymmetric catalysts. Its dual-nitrogen character (pyridine-like quinoline nitrogen and aliphatic primary amine) combined with a chiral center makes it a versatile "privileged scaffold" for diversity-oriented synthesis (DOS).

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The molecule consists of a bicyclic aromatic quinoline core attached at the C7 position to an amino-ethanol tail. The chirality at the C2 position (benzylic to the heterocycle) is critical for its biological recognition and utility as a chiral auxiliary.

Table 1: Physicochemical Profile (Predicted/Empirical Data)

PropertyValue / DescriptionNotes
IUPAC Name (2R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
CAS Number Not widely listed (Analog: 580-22-3 for core)Treated as a custom synthesis intermediate.
Chiral Center (R)-configuration at C2Analogous to D-phenylglycinol.
pKa (Basic N) ~4.9 (Quinoline N)Pyridine-like nitrogen.
pKa (Amine) ~9.4 (Aliphatic -NH₂)Primary amine, protonated at physiological pH.
LogP ~0.8 – 1.2Moderately lipophilic core, solubilized by polar tail.
H-Bond Donors 2 (-NH₂, -OH)Critical for ATP-pocket binding.
H-Bond Acceptors 3 (Quinoline N, -NH₂, -OH)
Synthetic Routes & Manufacturing Protocols

The synthesis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol typically follows the "Chiral Pool" approach or Asymmetric Strecker Synthesis. The most robust route involves the reduction of the corresponding non-natural amino acid, (R)-quinolin-7-ylglycine .

Workflow Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to commercially available precursors.

SynthesisRoute Target (R)-2-Amino-2-(quinolin-7-yl)ethan-1-ol (Target) Intermediate1 (R)-Quinolin-7-ylglycine (Amino Acid Precursor) Intermediate1->Target Reduction (LiAlH4 or BH3-THF) Intermediate2 7-Cyanoquinoline Intermediate2->Intermediate1 1. Hydrolysis 2. Strecker / Chiral Resolution Start 7-Bromoquinoline (Commercial Starting Material) Start->Intermediate2 Pd-Cat. Cyanation (Zn(CN)2, Pd(PPh3)4)

Figure 1: Retrosynthetic pathway from 7-bromoquinoline to the target amino alcohol.

Detailed Protocol: Reduction of (R)-Quinolin-7-ylglycine

Objective: Convert the carboxylic acid moiety to a primary alcohol without racemizing the alpha-chiral center.

Reagents:

  • Substrate: (R)-Quinolin-7-ylglycine (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M, 3.0 eq) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF.

  • Quenching: Methanol (MeOH), 1M NaOH.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Argon, suspend (R)-quinolin-7-ylglycine (10 mmol) in anhydrous THF (50 mL).

  • Activation: Cool the mixture to 0°C using an ice bath.

  • Addition: Add BH₃·THF (30 mL, 30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution.

  • Reflux: Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Quenching: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane.

  • Workup: Add 1M NaOH (20 mL) and stir for 30 minutes to break the boron-amine complex. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via recrystallization from Toluene/Hexane or flash chromatography.

Pharmaceutical Applications & Mechanism of Action

This scaffold acts as a bioisostere for phenylglycinol, often improving metabolic stability and potency in drug candidates.

4.1 Kinase Inhibition (ATP-Competitive Binding)

The quinoline ring mimics the adenine base of ATP, while the chiral amino-ethanol tail interacts with the "Sugar Pocket" or "Hinge Region" of protein kinases.

  • Quinoline N (N1): Accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met, Leu residues).

  • Amino Group (-NH₂): Forms salt bridges with conserved Asp/Glu residues (e.g., catalytic Lys or Glu in the

    
    C-helix).
    
  • Hydroxyl Group (-OH): Solubilizing group; often projects into the solvent-exposed region or binds to the ribose-binding pocket.

4.2 Chiral Ligands in Asymmetric Catalysis

Similar to amino-indanol and phenylglycinol, this molecule serves as a ligand for asymmetric synthesis:

  • N,O-Ligand: Binds to metals (Zn, Cu, Ru) to catalyze enantioselective reductions or diethylzinc additions.

  • Resolution Agent: Used to resolve racemic carboxylic acids via diastereomeric salt formation.

Biological Interaction Diagram

The following graph visualizes the theoretical binding mode of this scaffold within a generic kinase ATP-binding pocket.

BindingMode Drug_Core Quinoline Ring (Hydrophobic Core) Drug_Tail Chiral Amino-Ethanol (Polar Tail) Drug_Core->Drug_Tail C7 Attachment Hinge Hinge Region (Backbone NH) Drug_Core->Hinge H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Steric Filter) Drug_Core->Gatekeeper Van der Waals Cat_Lys Catalytic Lysine (Salt Bridge) Drug_Tail->Cat_Lys Ionic/H-Bond (-NH2) Ribose_Pocket Ribose Pocket (Solvent Exposed) Drug_Tail->Ribose_Pocket H-Bond (-OH)

Figure 2: Pharmacophore mapping of the scaffold within a kinase active site.

Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Stability: Stable under standard conditions but susceptible to oxidation at the benzylic amine position over prolonged exposure to air.

References
  • PubChem Compound Summary. 2-Aminoquinoline and derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Zhou, Y., et al. (2009). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Soochow University.[2] Available at: [Link]

  • Kuhakarn, C., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Available at: [Link]

Sources

Exploratory

The Ascendant Therapeutic Trajectory of Quinolin-7-yl Amino Alcohol Derivatives: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of the burgeoning therapeutic potential of quinolin-7-yl amino alcohol derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning therapeutic potential of quinolin-7-yl amino alcohol derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds, offering both a strategic overview and granular, actionable protocols.

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicine

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] From the historical significance of quinine in combating malaria to the contemporary use of quinoline-based kinase inhibitors in oncology, this structural motif has consistently yielded compounds with profound biological activity.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet highly promising, subclass: quinolin-7-yl amino alcohol derivatives. The strategic placement of an amino alcohol moiety at the 7-position of the quinoline ring has emerged as a compelling strategy for the development of novel therapeutics, particularly in the realms of infectious diseases and oncology.

Synthetic Strategies for Quinolin-7-yl Amino Alcohol Derivatives

The synthesis of quinolin-7-yl amino alcohol derivatives typically involves a multi-step approach, beginning with the construction of the quinoline core, followed by the introduction of the amino alcohol side chain at the 7-position.

Construction of the Quinoline Core

Several classical methods can be employed for the synthesis of the quinoline scaffold, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][4] The choice of method often depends on the desired substitution pattern on the quinoline ring. For the synthesis of 7-substituted quinolines, the use of a correspondingly substituted aniline is a common starting point. A particularly efficient, catalyst-free method for the synthesis of 2,4-disubstituted 7-aminoquinolines involves the reaction of m-phenylenediamine with unsymmetrical 1,3-diketones containing a trifluoromethyl group.[5]

Introduction of the Amino Alcohol Side Chain

Once the 7-aminoquinoline core is established, the amino alcohol side chain can be introduced through various synthetic routes. A common strategy involves the nucleophilic substitution of a suitable leaving group at the 7-position with an appropriate amino alcohol. Alternatively, the amino group at the 7-position can be functionalized through amide bond formation with a protected amino acid, followed by reduction of the carboxylic acid to the corresponding alcohol.

Diagram 1: General Synthetic Workflow

G cluster_0 Quinoline Core Synthesis cluster_1 Side Chain Introduction A Substituted Aniline B Glycerol / α,β-Unsaturated Carbonyl A->B Reaction with C Cyclization (e.g., Skraup Synthesis) B->C D 7-Substituted Quinoline C->D E 7-Aminoquinoline D->E Functional Group Interconversion F Protected Amino Alcohol Precursor E->F Reaction with G Coupling Reaction F->G H Deprotection G->H I Quinolin-7-yl Amino Alcohol Derivative H->I Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Quinoline Quinolin-7-yl Amino Alcohol Derivative Quinoline->Heme Inhibits Polymerization

Caption: Inhibition of heme polymerization by quinolin-7-yl amino alcohol derivatives.

Structure-Activity Relationship (SAR)

SAR studies on related 4-aminoquinolines have highlighted the importance of the substituent at the 7-position. [6]Electron-withdrawing groups at this position, such as chlorine, are known to enhance antimalarial activity. [6]For quinolin-7-yl amino alcohol derivatives, the nature of the amino alcohol side chain is also critical. Studies on enantiomerically pure amino-alcohol quinolines have shown that the stereochemistry and the length of the alkyl chain can significantly impact potency. [7]Specifically, (S)-enantiomers with pentyl or heptyl substitutions have demonstrated potent antimalarial activity. [7]

Compound Class Key Structural Features Antimalarial Activity Trend Reference
4-Aminoquinolines 7-Chloro substitution Increased activity [6]
Amino-alcohol Quinolines (S)-enantiomer More potent [7]

| Amino-alcohol Quinolines | Pentyl or heptyl side chain | Optimal activity | [7]|

Experimental Protocols

This assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or W2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: Prepare stock solutions of the quinolin-7-yl amino alcohol derivatives in DMSO. Serially dilute the compounds in RPMI-1640 medium to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 100 µL of the diluted compounds to a 96-well microtiter plate.

  • Parasite Addition: Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

This assay assesses the ability of the compounds to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Protocol:

  • Reagent Preparation: Prepare a solution of hemin chloride in DMSO.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Reaction Initiation: Add the hemin solution to each well, followed by an acetate buffer (pH 4.8) to initiate polymerization.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Centrifugation and Washing: Centrifuge the plate to pellet the β-hematin. Wash the pellet with DMSO to remove unreacted heme.

  • Quantification: Dissolve the β-hematin pellet in NaOH and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition of heme polymerization and determine the IC₅₀ values.

Therapeutic Potential in Oncology

The quinoline scaffold is also a prominent feature in many anticancer agents, often functioning as a kinase inhibitor. [2]While direct evidence for the anticancer activity of quinolin-7-yl amino alcohol derivatives is still emerging, the structural similarities to known anticancer quinolines suggest significant potential.

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many quinoline-based drugs target protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and Src kinases. [2]* Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis. [2]* Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways, including the p53 and Bcl-2 families of proteins. [8]* Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cells from dividing. [8] Diagram 3: Potential Anticancer Mechanisms

G cluster_0 Cellular Targets cluster_1 Cellular Outcomes Compound Quinolin-7-yl Amino Alcohol Derivative Kinase Protein Kinases Compound->Kinase Inhibits Topo Topoisomerases Compound->Topo Inhibits DNA DNA Compound->DNA Intercalates Proliferation Inhibition of Proliferation Kinase->Proliferation Topo->Proliferation DNA->Proliferation Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Proliferation->Apoptosis Leads to Proliferation->CellCycleArrest Leads to

Caption: Potential mechanisms of anticancer activity for quinolin-7-yl amino alcohol derivatives.

In Vitro and In Vivo Evaluation

The anticancer potential of these derivatives can be assessed using a battery of in vitro and in vivo assays.

Assay TypePurposeKey Parameters MeasuredReference
In Vitro
MTT AssayTo assess cell viability and cytotoxicityIC₅₀ values[9]
Flow CytometryTo analyze cell cycle distribution and apoptosisPercentage of cells in G0/G1, S, and G2/M phases; percentage of apoptotic cells[8]
Western BlottingTo investigate the modulation of signaling pathwaysProtein expression levels of key signaling molecules[10]
In Vivo
Xenograft ModelsTo evaluate antitumor efficacy in a living organismTumor volume, tumor weight, survival rate[10]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinolin-7-yl amino alcohol derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

This model is used to assess the antitumor efficacy of the compounds in a living system.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the quinolin-7-yl amino alcohol derivatives to the mice via a suitable route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

Future Directions and Conclusion

Quinolin-7-yl amino alcohol derivatives represent a promising class of compounds with significant therapeutic potential in both infectious diseases and oncology. Their versatile scaffold allows for extensive chemical modification to optimize their activity and pharmacokinetic properties. Future research should focus on:

  • Elucidation of Specific Mechanisms of Action: While general mechanisms for quinolines are known, the specific molecular targets of quinolin-7-yl amino alcohol derivatives need to be identified.

  • Expansion of SAR Studies: A broader range of derivatives should be synthesized and tested to establish more comprehensive structure-activity relationships.

  • In-depth Preclinical Evaluation: Promising lead compounds should be subjected to rigorous preclinical evaluation, including pharmacokinetic, pharmacodynamic, and toxicology studies.

References

  • Abbas, S. Y., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30537-30556. [Link]

  • Chen, J., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(16), 4984. [Link]

  • Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3486-3517. [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100755. [Link]

  • Ghorab, M. M., et al. (2010). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 18(4), 585. [Link]

  • Li, Y., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega, 4(7), 12345-12352. [Link]

  • Blumbergs, P., et al. (1975). Antimalarials. 7.2,8-Bis(trifluoromethyl)-4-quinolinemethanols. Journal of Medicinal Chemistry, 18(11), 1122-1126. [Link]

  • Okten, S., et al. (2021). Biological evaluation of some quinoline with different functional groups as anticancer agents. Journal of Molecular Structure, 1242, 130729. [Link]

  • Kaur, K., et al. (2020). Structure–activity relationships (SAR) of quinoline antimalarial agents. RSC Advances, 10(63), 38455-38473. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Wieczorek, Z., et al. (2023). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 28(14), 5396. [Link]

  • Damiani, C., et al. (2014). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 13, 407. [Link]

  • Di Pietro, O., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549. [Link]

  • E-Pharmacology. (2020, August 31). SAR of 4 Aminoquinoline. YouTube. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-708. [Link]

  • Kumar, S., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406. [Link]

  • Eduful, B. (2019, February 24). Quinoline Series: Synthesis. openlabnotebooks.org. [Link]

  • Al-Salahi, R., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • Paulo, A., et al. (2015). Synthesis of derivatives of quinoline. Tetrahedron, 71(1), 135-143. [Link]

  • Sravanthi, K., & Manju, S. L. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 126-134. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]

  • Zaib, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS ONE, 14(8), e0221031. [Link]

  • Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. [Link]

  • Sharma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254. [Link]

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Scientia Pharmaceutica, 88(4), 57. [Link]

  • Das, S., et al. (2018). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling. The Journal of Organic Chemistry, 83(3), 1461-1471. [Link]

Sources

Foundational

The Structure-Activity Relationship of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Analogs: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationship (SAR) for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol analogs, a promising class of compounds targeting the β2-adrenergic receptor (β2AR). As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the structure-activity relationship (SAR) for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol analogs, a promising class of compounds targeting the β2-adrenergic receptor (β2AR). As potent β2AR agonists, these molecules hold significant therapeutic potential, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document will dissect the intricate relationship between chemical structure and biological activity, offering valuable insights for researchers, medicinal chemists, and drug development professionals engaged in the design of novel therapeutics.

Introduction: The Quinolin-7-yl Ethanolamine Scaffold as a Privileged Motif for β2-Adrenergic Agonism

The β2-adrenergic receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of bronchoconstrictive disorders. Stimulation of β2ARs in the airway smooth muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation. The (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol core represents a key pharmacophore for potent and selective β2AR agonism. The inherent chirality at the carbon bearing the hydroxyl group is crucial, with the (R)-enantiomer consistently demonstrating significantly higher potency.

This guide will systematically explore the impact of structural modifications at various positions of the quinoline ring and the amino-alcohol side chain on the potency, selectivity, and duration of action of these analogs.

Core Pharmacophore and Key Binding Interactions

The fundamental interactions of the (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol scaffold with the β2AR are believed to be analogous to other classical β2-agonists. The protonated amine forms a critical ionic bond with a conserved aspartic acid residue in transmembrane domain 3 (TM3), while the hydroxyl group of the ethanolamine side chain is thought to hydrogen bond with a serine residue in TM5. The quinoline ring itself occupies a hydrophobic pocket, and its substituents can profoundly influence binding affinity and receptor activation.

G cluster_receptor β2-Adrenergic Receptor Binding Pocket cluster_ligand Quinolin-7-yl Ethanolamine Scaffold Asp (TM3) Asp (TM3) Ser (TM5) Ser (TM5) Hydrophobic Pocket Hydrophobic Pocket Protonated Amine Protonated Amine Protonated Amine->Asp (TM3) Ionic Interaction Hydroxyl Group Hydroxyl Group Hydroxyl Group->Ser (TM5) Hydrogen Bonding Quinoline Ring Quinoline Ring Quinoline Ring->Hydrophobic Pocket Hydrophobic Interactions G A Substituted Quinoline B 7-Acetylquinoline Derivative A->B Friedel-Crafts Acylation C α-Bromoacetylquinoline B->C α-Bromination D α-Amino Ketone C->D Amination E (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Analog D->E Asymmetric Reduction

Exploratory

The Pharmacological Profile and Binding Affinity of Indacaterol: A Quinoline-Based β2-Adrenoceptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary While the specific compound (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is not extensively characterized in publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

While the specific compound (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is not extensively characterized in publicly available scientific literature, this guide will provide a comprehensive pharmacological profile of a structurally related and well-documented molecule: Indacaterol . As a quinoline-derivative bearing a chiral amino-alcohol side chain, indacaterol serves as an exemplary case study for researchers interested in this chemical space. Indacaterol is an ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) utilized in the management of chronic obstructive pulmonary disease (COPD)[][2]. This guide will delve into its binding affinity, functional potency, receptor selectivity, and the detailed experimental methodologies used to elucidate its pharmacological characteristics.

Introduction to Indacaterol: A Novel Quinoline Derivative

Indacaterol, with the chemical name 5-[(R)-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one, is a chiral molecule where the (R)-enantiomer is the active component[3]. Its unique chemical structure, featuring a quinolinone core, contributes to its distinct pharmacological properties, including a rapid onset of action and a 24-hour duration of bronchodilation, allowing for once-daily dosing[2][4].

The therapeutic efficacy of indacaterol stems from its high-affinity binding to and activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways[3][5]. This guide will provide a detailed examination of the experimental frameworks used to quantify these interactions.

Receptor Binding Profile of Indacaterol

The affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. For indacaterol, its high affinity for the β2-adrenoceptor is a key feature of its pharmacological profile.

Quantitative Binding Affinity Data

The binding affinity of indacaterol for the human β2-adrenoceptor, as well as its selectivity over other β-adrenoceptor subtypes, has been determined through competitive radioligand binding assays.

Receptor SubtypeRadioligandTest CompoundKi (nM)Selectivity (fold vs. β2)Reference
Human β2[3H]-CGP 12177Indacaterol~15-[6]
Human β1[3H]-CGP 12177Indacaterol~420~28[6]
Human β3[3H]-CGP 12177Indacaterol~330~22[6]

Note: The exact Ki values can vary slightly depending on the experimental conditions and the cell line used.

Experimental Workflow: Competitive Radioligand Binding Assay

The determination of indacaterol's binding affinity is achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (indacaterol) to displace a radiolabeled ligand from the target receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO or HEK293 cells expressing human β2-adrenoceptor homogenization Homogenization in lysis buffer cell_culture->homogenization centrifugation Centrifugation to pellet membranes homogenization->centrifugation resuspension Resuspend in assay buffer centrifugation->resuspension incubation Incubate membranes with [3H]-DHA and varying concentrations of Indacaterol resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity via liquid scintillation counting filtration->scintillation ic50 Determine IC50 value (concentration of Indacaterol that inhibits 50% of specific binding) scintillation->ic50 cheng_prusoff Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff

Workflow for determining the binding affinity of Indacaterol.
Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of indacaterol for the human β2-adrenoceptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor.

  • Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA), a non-selective β-adrenoceptor antagonist[7][8][9].

  • Test Compound: Indacaterol maleate.

  • Non-specific Binding Control: Propranolol (a high-concentration non-selective β-adrenoceptor antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For quantifying tritium.

Procedure:

  • Membrane Preparation:

    • Culture CHO or HEK293 cells expressing the human β2-adrenoceptor.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Cell membranes, [3H]-DHA (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Cell membranes, [3H]-DHA, and a high concentration of propranolol (e.g., 10 µM).

      • Competitive Binding: Cell membranes, [3H]-DHA, and serial dilutions of indacaterol.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound [3H]-DHA using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the indacaterol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Pharmacology of Indacaterol

Beyond binding to the β2-adrenoceptor, a compound's functional effect (i.e., its ability to activate the receptor and elicit a cellular response) is of paramount importance. Indacaterol is classified as a high-efficacy partial agonist[6][10].

Mechanism of Action and Downstream Signaling

Activation of the β2-adrenoceptor by an agonist like indacaterol initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation and bronchodilation[3][5].

G Indacaterol Indacaterol beta2AR β2-Adrenoceptor Indacaterol->beta2AR Binding & Activation Gs Gs Protein (α, β, γ subunits) beta2AR->Gs Recruitment & Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation of downstream targets

β2-Adrenoceptor signaling pathway activated by Indacaterol.
Functional Potency Data

The functional potency of indacaterol is typically quantified by its EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.

Assay SystemParameterIndacaterolFormoterolSalmeterolSalbutamolReference
Isolated Human BronchipEC50 (-log EC50)8.829.848.368.43[10][11]
Human Lung SlicesPotency Rank3124[12]
Recombinant CHO cells (cAMP)pEC50~8.67~9.81~9.79-[5]
Human Lung Mast Cells (Histamine release inhibition)pD2 (-log EC50)8.28.18.4-[13]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Workflow: cAMP Accumulation Assay

The functional activity of indacaterol is commonly assessed using a cAMP accumulation assay in cells expressing the β2-adrenoceptor.

G cluster_cell_prep Cell Preparation cluster_assay cAMP Assay cluster_analysis Data Analysis cell_culture Culture CHO or HEK293 cells expressing human β2-adrenoceptor seeding Seed cells into 96-well plates cell_culture->seeding stimulation Stimulate cells with varying concentrations of Indacaterol seeding->stimulation lysis Lyse cells to release intracellular cAMP stimulation->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) lysis->detection dose_response Plot cAMP concentration against the logarithm of Indacaterol concentration detection->dose_response ec50 Fit data to a sigmoidal dose-response curve to determine EC50 and Emax dose_response->ec50

Workflow for determining the functional potency of Indacaterol.
Detailed Protocol: cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of indacaterol at the human β2-adrenoceptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human β2-adrenoceptor.

  • Test Compound: Indacaterol maleate.

  • Reference Agonist: Isoproterenol (a full β-adrenoceptor agonist).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

  • Cell Lysis Buffer.

  • cAMP Detection Kit: A commercially available kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

    • Add serial dilutions of indacaterol or the reference agonist (isoproterenol) to the wells in triplicate. Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Quantification:

    • Perform the competitive immunoassay as per the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific anti-cAMP antibody.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal data from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (maximal effect). The efficacy of indacaterol can be expressed relative to the Emax of the full agonist, isoproterenol.

Synthesis of Indacaterol

The synthesis of indacaterol is a multi-step process that typically involves the coupling of two key intermediates: a chiral epoxide containing the quinolinone core and a primary amine with the indane moiety[4][14]. The final product is often purified as a maleate salt[14]. The stereochemistry of the amino-alcohol side chain is crucial for its pharmacological activity, with the (R)-enantiomer being the desired product.

Conclusion

Indacaterol serves as a compelling example of a quinoline-based β2-adrenoceptor agonist with a distinct pharmacological profile characterized by high affinity, high intrinsic efficacy, and a prolonged duration of action. The experimental methodologies detailed in this guide, including competitive radioligand binding assays and functional cAMP accumulation assays, represent the gold standard for characterizing the pharmacological properties of such compounds. For researchers and drug development professionals working with quinoline derivatives, a thorough understanding of these techniques is essential for advancing novel therapeutic agents from the laboratory to the clinic.

References

  • Hui, C. et al. (2011). Indacaterol: pharmacologic profile, efficacy and safety in the treatment of adults with COPD.
  • Novartis. (2016).
  • Vogel-Claussen, J. et al. (2010). Indacaterol: a new once daily long-acting beta2 adrenoceptor agonist. Therapeutics and Clinical Risk Management, 6, 375-381. [Link]

  • National Center for Biotechnology Information. (n.d.). Indacaterol. PubChem Compound Summary for CID 6918554. Retrieved from [Link]

  • Chapman, K. R. et al. (2011). Indacaterol: pharmacologic profile, efficacy and safety in the treatment of adults with COPD. Expert Opinion on Pharmacotherapy, 12(1), 123-134.
  • Naline, E. et al. (2007). Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi.
  • Cazzola, M. et al. (2012). β2-adrenoceptor agonists: current and future direction. British Journal of Pharmacology, 165(1), 18-47. [Link]

  • Sayers, I. et al. (2010). Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist. British Journal of Pharmacology, 160(6), 1395-1405. [Link]

  • Lombardi, D. et al. (2009). Effect of indacaterol, a novel long-acting beta2-agonist, on isolated human bronchi. Pulmonary Pharmacology & Therapeutics, 22(6), 555-560.
  • Scola, A. M. et al. (2009). The long-acting β-adrenoceptor agonist, indacaterol, inhibits IgE-dependent responses of human lung mast cells. British Journal of Pharmacology, 158(1), 322-332. [Link]

  • Sturton, R. G. et al. (2008). Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. The Journal of Pharmacology and Experimental Therapeutics, 324(1), 270-277.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]

  • Beattie, D. et al. (2010). The Identification of Indacaterol as an Ultra-Long-Acting Inhaled Beta-2-Adrenoceptor Agonist. Journal of Medicinal Chemistry, 53(9), 3675-3684.
  • Lefkowitz, R. J. et al. (1977). Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors. Journal of Medicinal Chemistry, 20(8), 1090-1094.
  • Wang, T. et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Gabriel, D. et al. (n.d.). S/B and EC50 values derived from FSK- and agonist-mediated cAMP production of CHO cells.
  • Watts, V. J. et al. (1995). Independent induction of morphological transformation of CHO cells by receptor-activated cyclic AMP synthesis or by receptor-operated calcium influx. Molecular Pharmacology, 47(5), 978-986.
  • Merck Millipore. (n.d.).
  • Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101561.
  • De Blasi, A. et al. (1985). Characterization of (-)-[3H]dihydroalprenolol binding to intact and broken cell preparations of human peripheral blood lymphocytes. Biochemical Pharmacology, 34(10), 1647-1654.
  • Williams, L. T. et al. (1977). Identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding.
  • Zhang, Y. et al. (2022). Live-cell Measurement of Odorant Receptor Activation Using a Real-time cAMP Assay. JoVE (Journal of Visualized Experiments), (186), e55831.

Sources

Foundational

CAS number and molecular weight specifications for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

The following technical guide details the specifications, structural properties, and synthetic pathways for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol . Executive Summary (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a special...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the specifications, structural properties, and synthetic pathways for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol .

Executive Summary

(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a specialized chiral building block belonging to the class of heterocyclic glycinols . Structurally, it consists of a quinoline ring substituted at the C7 position with a 2-aminoethanol tail. This motif serves as a critical pharmacophore in the development of


-adrenergic receptor agonists  (LABAs) and kinase inhibitors , where the amino-alcohol moiety functions as a hydrogen-bond donor/acceptor pair within the binding pocket.

Unlike commodity chemicals, this specific enantiomer is often classified as a custom synthesis intermediate . While a direct CAS number for the specific (R)-enantiomer is frequently proprietary or unlisted in public registries, its identity is rigorously defined by its precursor (7-formylquinoline) and its physicochemical constants.

Chemical Identity & Specifications

Core Identifiers
ParameterSpecification
Chemical Name (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
Common Synonyms (R)-7-Quinolinylglycinol; 7-[(1R)-1-amino-2-hydroxyethyl]quinoline
CAS Number Not Listed (Custom Synthesis).[1] Refer to Precursor CAS below.
Precursor CAS 49573-30-0 (Quinoline-7-carboxaldehyde)
Molecular Formula

Molecular Weight 188.23 g/mol
Chirality (R)-Enantiomer
Physicochemical Properties (Calculated)
PropertyValue
Exact Mass 188.09496 Da
PSA (Polar Surface Area) 62.04

cLogP ~0.8 - 1.2 (Predicted)
pKa (Amine) ~8.5 - 9.0
pKa (Quinoline N) ~4.9
Solubility Soluble in DMSO, Methanol, dilute aqueous acid.[2]

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C2 position of the ethyl chain (benzylic to the quinoline ring). The (R)-configuration is critical for biological activity, particularly in adrenergic receptors where the spatial arrangement of the hydroxyl and amine groups dictates binding affinity to the serine/phenylalanine residues in the active site.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the chiral center relative to the quinoline scaffold.

G Quinoline Quinoline Ring (C9H6N) C7_Pos C7 Position Quinoline->C7_Pos Attachment Chiral_Center C2 (Chiral Center) (R)-Configuration C7_Pos->Chiral_Center Benzylic Bond Amine Amine Group (-NH2) Chiral_Center->Amine (R)-Stereochem Alcohol Primary Alcohol (-CH2OH) Chiral_Center->Alcohol Terminal Carbon

Figure 1: Structural connectivity of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol highlighting the C7 attachment and chiral center.

Synthetic Pathways[3][4]

Since this molecule is not a standard catalog item, a robust synthetic route is required. The most reliable method for generating high-enantiomeric excess (ee) amino alcohols is the Ellman Sulfinamide Synthesis or an Asymmetric Strecker reaction starting from 7-Formylquinoline .

Recommended Protocol: Ellman Auxiliary Route

This route uses (R)-tert-butanesulfinamide to induce chirality, followed by cyanosilylation and reduction.

Step 1: Imine Formation

  • Reagents: 7-Quinolinecarboxaldehyde (CAS 49573-30-0), (R)-tert-butanesulfinamide, Ti(OEt)4.

  • Mechanism: Condensation to form the chiral N-sulfinyl imine.

Step 2: Asymmetric Strecker (Cyanosilylation)

  • Reagents: TMSCN, catalytic Sc(OTf)3 or simply thermal conditions.

  • Outcome: Formation of the alpha-amino nitrile with high diastereoselectivity.

Step 3: Pinner Reaction & Reduction

  • Reagents: HCl/MeOH (to form ester), followed by NaBH4 reduction; or direct reduction of nitrile to amine (requires care to avoid over-reduction) followed by hydrolysis.

  • Preferred Alternative: Acid hydrolysis of the nitrile to the Amino Acid [(R)-2-amino-2-(quinolin-7-yl)acetic acid], followed by reduction with LiAlH4 or BH3·THF .

Synthetic Workflow Diagram

Synthesis Start Start: 7-Formylquinoline (CAS 49573-30-0) Step1 Step 1: Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Start->Step1 Imine Intermediate: Chiral N-Sulfinyl Imine Step1->Imine >95% Yield Step2 Step 2: Cyanosilylation TMSCN / Catalyst Imine->Step2 Nitrile Intermediate: Alpha-Aminonitrile Step2->Nitrile dr > 98:2 Step3 Step 3: Hydrolysis & Reduction 1. HCl (Hydrolysis) 2. LiAlH4 (Reduction) Nitrile->Step3 Product Final Product: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Step3->Product Global Deprotection/Red

Figure 2: Step-by-step synthetic pathway using the Ellman Auxiliary method to ensure (R)-stereochemistry.

Applications in Drug Discovery

Pharmacophore Utility

The (quinolin-7-yl)ethanolamine motif is a bioisostere for the classical phenylglycinol and phenylethanolamine scaffolds found in:

  • 
    -Adrenergic Agonists:  The quinoline ring provides enhanced lipophilicity and pi-stacking interactions compared to a simple phenyl ring, potentially increasing potency or duration of action (similar to the indane system in Indacaterol).
    
  • Kinase Inhibitors: The amino-alcohol tail can interact with the hinge region or the ribose-binding pocket of ATP-binding sites, while the quinoline ring occupies the hydrophobic pocket.

Handling & Stability
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and sensitive to oxidation (N-oxide formation).

  • Salt Form: For stability, conversion to the dihydrochloride salt is recommended.

References

  • Synthetic Methodology (Ellman): Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Branched Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 2002. 
    
  • Glycinol Synthesis: Ager, D. J., et al. "The Synthesis of

    
    -Amino Alcohols." Chemical Reviews, 1996. 
    
  • Quinoline Pharmacophores: Musiol, R. "Quinoline-based compounds in medicinal chemistry." Current Medicinal Chemistry, 2017.

Sources

Exploratory

Metabolic stability prediction for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

An Integrated Framework for Lead Optimization Executive Summary The metabolic stability of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (hereafter referred to as Q7-AE ) is a critical determinant of its pharmacokinetic (PK) p...

Author: BenchChem Technical Support Team. Date: February 2026

An Integrated Framework for Lead Optimization

Executive Summary

The metabolic stability of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (hereafter referred to as Q7-AE ) is a critical determinant of its pharmacokinetic (PK) profile. As a molecule combining a lipophilic quinoline scaffold with a polar ethanolamine side chain, Q7-AE presents a dichotomy of metabolic risks: oxidative liability on the aromatic system and conjugation potential on the aliphatic tail.

This technical guide outlines a rigorous, multi-tiered approach to predicting and validating the metabolic fate of Q7-AE. It moves beyond standard screening protocols to address the specific stereochemical and structural nuances of the quinoline-ethanolamine pharmacophore.

Structural Deconstruction & Metabolic Liability Assessment

Before initiating wet-lab experiments, a structural dissection is required to hypothesize the "Soft Spots" or Sites of Metabolism (SOM).

1.1 The Quinoline Scaffold (Phase I Liability)

The quinoline ring is a privileged structure in medicinal chemistry but carries inherent metabolic risks.

  • N-Oxidation: The nitrogen atom in the quinoline ring is susceptible to N-oxidation, primarily mediated by CYP3A4 or FMOs (Flavin-containing monooxygenases).

  • Aromatic Hydroxylation: The electron-rich benzene ring (positions 5, 6, and 8) and the electron-deficient pyridine ring (positions 2, 3, and 4) are targets. For 7-substituted quinolines, steric hindrance may protect the 6 and 8 positions, shifting oxidative pressure to the 2-position (via aldehyde oxidase) or the 3/4 positions (CYP450).

1.2 The Ethanolamine Side Chain (Phase I & II Liability)
  • Oxidative Deamination: The primary amine adjacent to a chiral center is a potential substrate for Monoamine Oxidases (MAO-A/B) or Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to an aldehyde intermediate which is rapidly converted to a carboxylic acid.

  • Direct Glucuronidation: The primary hydroxyl group is a prime target for UGTs (UDP-glucuronosyltransferases), leading to rapid renal clearance.

1.3 Stereochemical Considerations

The (R)-configuration is distinct. Enantiomers often exhibit different intrinsic clearance (


) rates. For example, CYP enzymes often show stereoselectivity. The protocol below explicitly requires enantiopurity verification to prevent "metabolic switching" data artifacts caused by racemates.
In Silico Prediction Workflow

Goal: Prioritize experimental resources by predicting SOMs.

Modern drug discovery utilizes Quantum Mechanical (QM) simulations and Machine Learning (ML) to predict lability.

Recommended Toolchain:

  • StarDrop (Optibrium): To calculate P450 metabolic regioselectivity using semi-empirical quantum mechanics (AM1).

  • ADMET Predictor (Simulations Plus): To estimate intrinsic clearance (

    
    ) and identify potential UGT substrates.
    

Key Output to Analyze: If the Composite Site Lability (CSL) score for the Quinoline Nitrogen > 0.8, N-oxidation is the primary clearance mechanism. If the ethanolamine -OH score is high, Phase II conjugation will dominate, suggesting the need for hepatocyte stability assays over simple microsomes.

Experimental Protocol: Microsomal Stability (Phase I)

This protocol determines the intrinsic clearance mediated by CYP450 and FMO enzymes.

Rationale: Liver microsomes (RLM/HLM) are enriched with CYP450s but lack cytosolic enzymes (aldehyde oxidase) and cofactors for conjugation (UGT). This isolates Phase I oxidative risks.

3.1 Materials & Reagents
  • Test Compound: Q7-AE (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Internal Standard (IS): Labetalol or Tolbutamide (structurally distinct but similar ionization).

3.2 Step-by-Step Methodology
  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4). Spike Q7-AE to a final concentration of 1 µM. (Note: 1 µM is chosen to remain below

    
     to ensure first-order kinetics).
    
  • Equilibration: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard. This precipitates proteins and stops metabolism.

  • Clarification: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant for LC-MS/MS.

3.3 Data Analysis & Calculation

Plot


 vs. Time. The slope (

) determines the half-life.




Success Criteria:

  • High Stability:

    
     min (
    
    
    
    µL/min/mg).
  • Low Stability:

    
     min.
    
Experimental Protocol: Hepatocyte Stability (Phase I & II)

Rationale: Q7-AE contains a primary alcohol and amine, making it a candidate for glucuronidation or sulfation. Microsomes will miss this. Cryopreserved hepatocytes contain the full complement of enzymes (CYP, UGT, SULT, AO) and transporters.

4.1 Methodology Differences
  • Media: Krebs-Henseleit Buffer (KHB) to maintain pH and cell viability.

  • Cell Density: 1 million cells/mL.

  • Analysis: Monitor for specific Phase II metabolites (+176 Da for Glucuronide, +80 Da for Sulfate) using Neutral Loss scanning on the Mass Spectrometer.

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of Q7-AE, mapping the structural "soft spots" to specific enzymatic pathways.

MetabolicPathways cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism Parent (R)-2-amino-2- (quinolin-7-yl)ethan-1-ol (Parent) N_Oxide Quinoline N-Oxide (+16 Da) (CYP3A4/FMO) Parent->N_Oxide Oxidation Hydroxyl Quinoline Hydroxyl (+16 Da) (CYP2D6) Parent->Hydroxyl Hydroxylation Aldehyde Aldehyde Intermediate (MAO/SSAO) Parent->Aldehyde Deamination Glucuronide O-Glucuronide (+176 Da) (UGT1A/2B) Parent->Glucuronide Conjugation Sulfate O-Sulfate (+80 Da) (SULT) Parent->Sulfate Conjugation Acid Carboxylic Acid (ALDH) Aldehyde->Acid Oxidation

Caption: Predicted metabolic pathways for Q7-AE showing divergence into oxidative (Phase I) and conjugative (Phase II) clearance routes.

Analytical Configuration (LC-MS/MS)

To accurately quantify Q7-AE and identify metabolites, the analytical method must separate the polar parent from potentially more polar metabolites (N-oxides).

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

  • Column: HSS T3 C18 (Waters), 1.8 µm, 2.1 x 50 mm. Why? The T3 bonding technology retains polar amines better than standard C18, preventing Q7-AE from eluting in the void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode. (The quinoline nitrogen and primary amine protonate easily).

MRM Transitions (Hypothetical):

  • Q1 (Parent): [M+H]+ (Calculate exact mass based on formula C11H12N2O).

  • Q3 (Fragment): Optimize for the tropylium ion or quinoline fragment.

Strategic Interpretation & Decision Matrix

Once data is generated, use this matrix to guide lead optimization.

ObservationProbable CauseOptimization Strategy
High Clearance in HLM & Hepatocytes Quinoline ring oxidation (Phase I dominant).Block metabolic sites: Add Fluorine to C2/C4 or Methyl to C2.
Low Clearance in HLM, High in Hepatocytes Direct Glucuronidation of the alcohol (Phase II dominant).Steric hindrance: Add gem-dimethyl to the alpha-carbon; or Bioisostere replacement of -OH.
High Clearance, M+16 metabolite dominant N-oxidation of Quinoline.Reduce basicity of Quinoline N (e.g., add electron-withdrawing group) or replace with Quinoxaline.
High Clearance, Acid metabolite found MAO-mediated deamination.Methylate the amine (secondary amine) or add alpha-methyl to block oxidation.
Experimental Workflow Diagram

The following diagram details the decision logic for the stability study.

Workflow Start Start: Q7-AE Synthesis InSilico In Silico Prediction (StarDrop/ADMET) Start->InSilico Microsomes Microsomal Stability (HLM + NADPH) InSilico->Microsomes Hepatocytes Hepatocyte Stability (Cryopreserved) Microsomes->Hepatocytes Check Phase II Decision Is CL_int < Threshold? Hepatocytes->Decision MetID Metabolite ID (HRMS) Identify Soft Spots Decision->MetID No (Unstable) PK Proceed to In Vivo PK Decision->PK Yes (Stable) Redesign Structural Modification (Block Soft Spots) MetID->Redesign Redesign->InSilico Iterate

Caption: Iterative workflow for assessing and optimizing the metabolic stability of Q7-AE.

References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Dalvie, D., et al. (2002). Metabolism of the Quinoline Ring: A Review of the Regioselectivity and Enzymes Involved. Current Pharmaceutical Design. (Contextual citation for quinoline metabolism mechanisms).

Protocols & Analytical Methods

Method

Application Note: Precision Reductive Amination of Quinoline-7-Carboxaldehyde

Abstract & Scope This technical guide details the reductive amination of quinoline-7-carboxaldehyde (Q7A) to generate 7-(aminomethyl)quinoline derivatives. While standard reductive amination protocols exist, Q7A presents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reductive amination of quinoline-7-carboxaldehyde (Q7A) to generate 7-(aminomethyl)quinoline derivatives. While standard reductive amination protocols exist, Q7A presents specific electronic and solubility challenges due to the electron-deficient quinoline core and the basicity of the ring nitrogen. This note provides a modular, self-validating protocol emphasizing Sodium Triacetoxyborohydride (STAB) as the primary reductant, with alternative workflows for sterically hindered amines.

Target Audience: Medicinal Chemists, Process Development Scientists.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline-7-carboxaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical precursor for kinase inhibitors (e.g., c-Met, VEGFR), antimalarials, and fluorescent probes. The C7 position allows vectors to extend into solvent-exposed regions of protein binding pockets, making the resulting secondary and tertiary amines high-value targets.

Chemical Challenges
  • Ring Basicity: The quinoline nitrogen (pKa ~4.9) can act as a Lewis base, potentially coordinating with boron-based reducing agents or scavenging the acid catalyst required for imine formation.

  • Electronic Deactivation: The quinoline ring is electron-withdrawing. While this makes the aldehyde electrophilic (good for amine attack), it also destabilizes the intermediate iminium ion, making it prone to hydrolysis if not reduced immediately.

  • Solubility: Q7A and its imine intermediates often exhibit poor solubility in non-polar solvents, necessitating polar aprotic or protic solvent systems.

Mechanistic Insight & Strategy

The reaction proceeds via a stepwise condensation-reduction sequence. Success depends on the equilibrium formation of the iminium ion , which is the active species reduced by the hydride donor.

Reaction Pathway (Graphviz)

ReactionMechanism Aldehyde Quinoline-7-CHO (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation Amine Amine (HNR2) (Nucleophile) Amine->Hemiaminal Condensation Imine Imine / Iminium Hemiaminal->Imine -H2O (Acid Catalyzed) Product 7-Aminomethyl Quinoline Imine->Product Hydride Transfer (Fast) Acid AcOH (Catalyst) Acid->Imine Protonation Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product

Figure 1: Mechanistic pathway for the reductive amination of Quinoline-7-carboxaldehyde. The acid catalyst is critical for dehydrating the hemiaminal to the reducible iminium species.

Experimental Protocols

Decision Matrix: Selecting the Right Method

Not all amines react equally. Use this logic to select your protocol:

  • Standard Primary/Secondary Amines: Use Method A (STAB).

  • Sterically Hindered / Weakly Nucleophilic Amines: Use Method B (Ti(OiPr)4).

  • Acid-Sensitive Substrates: Use Method C (Two-step NaBH4).

Method A: The "Gold Standard" (STAB Protocol)

This method uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces imines selectively over aldehydes, allowing for a "one-pot" procedure.

Reagents:

  • Quinoline-7-carboxaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

Procedure:

  • Setup: In a dry vial equipped with a stir bar, dissolve Quinoline-7-carboxaldehyde (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv).

    • Expert Tip: The quinoline nitrogen will buffer some acid. 1.5 equiv ensures sufficient free acid to catalyze imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: The solution often changes color (yellow to orange/brown) as the imine forms.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.[1]

    • TLC Tip: Imine intermediates often streak; the amine product is usually more polar than the aldehyde but less polar than the primary amine starting material.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium-Mediated (For Difficult Amines)

For electron-poor anilines or bulky secondary amines, equilibrium favors the aldehyde. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger to drive imine formation.

Reagents:

  • Ti(OiPr)4 (1.5 equiv)

  • NaBH4 (Sodium Borohydride) (1.5 equiv) or NaBH3CN (if acid stability is required).

  • Solvent: THF (anhydrous).

Procedure:

  • Combine aldehyde and amine in anhydrous THF.

  • Add Ti(OiPr)4 (1.5 equiv) dropwise. Caution: Exothermic.

  • Stir at RT (or 50°C for very hindered amines) for 6–12 hours.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 equiv) followed cautiously by MeOH (to solubilize borohydride).

  • Quench: Add 1N NaOH or water. A heavy white precipitate (TiO2) will form. Filter through Celite before extraction.

Purification & Analysis

Acid-Base Extraction (Self-Validating Purification)

Because the product contains a basic quinoline nitrogen (and potentially a basic amine side chain), you can separate it from non-basic impurities (unreacted aldehyde) using pH manipulation.

  • Extract: Dissolve crude residue in EtOAc. Extract with 1N HCl (Product moves to aqueous phase; Aldehyde stays in EtOAc).

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove neutrals.

  • Basify: Basify the aqueous layer to pH > 10 using 4N NaOH or NH4OH.

  • Recover: Extract the cloudy aqueous mixture with DCM (3x). Dry and concentrate to yield high-purity amine.

Analytical Data Summary

Key spectral features to validate the transformation:

Signal1H NMR (CDCl3) CharacteristicChange from SM
Aldehyde (-CHO) ~10.1 ppm (Singlet)Disappears
Imine (-CH=N-) ~8.5 - 9.0 ppm (Singlet)Transient (should be absent in product)
Benzylic (-CH2-N) ~3.8 - 4.2 ppm (Singlet or Doublet)Appears (Diagnostic peak)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase AcOH to 2.0 equiv. Ensure solvent is dry. Switch to Method B (Ti(OiPr)4).
Bis-alkylation Primary amine is too nucleophilic; Product competes with SM.Use excess amine (2-3 equiv) or switch to stepwise Method B.
Reduction of Quinoline Ring Reducing agent too strong or reaction time too long.Avoid NaBH4 in acidic media. Stick to STAB. Keep temp < 40°C.
Product stuck in Aqueous Product is highly polar.Use "Salting out" (saturate aq. layer with NaCl) or use CHCl3/iPrOH (3:1) for extraction.[1]

Workflow Decision Tree (Graphviz)

DecisionTree Start Start: Quinoline-7-CHO + Amine CheckAmine Is the Amine Sterically Hindered or Weakly Nucleophilic? Start->CheckAmine MethodA Method A: STAB Protocol (DCE/DCM, AcOH) CheckAmine->MethodA No (Standard) MethodB Method B: Ti(OiPr)4 Protocol (THF, NaBH4) CheckAmine->MethodB Yes (Difficult) CheckAcid Is the Product/Substrate Acid Sensitive? MethodA->CheckAcid Optimization CheckAcid->MethodA No Method C: Neutral Conditions\n(MeOH, NaBH4 step-wise) Method C: Neutral Conditions (MeOH, NaBH4 step-wise) CheckAcid->Method C: Neutral Conditions\n(MeOH, NaBH4 step-wise) Yes

Figure 2: Strategic decision tree for selecting the optimal reductive amination protocol based on substrate properties.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929. Link

  • Martinez, P. D. G., et al. "2,3,8-Trisubstituted Quinolines with Antimalarial Activity."[3] Bioorganic & Medicinal Chemistry, 2018.[3][4] (Contextual grounding for quinoline synthesis). Link

  • Orduña, J. M., et al. "Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines."[5] Organic & Biomolecular Chemistry, 2023, 21, 5457-5468. Link

Sources

Application

Using (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol as a chiral ligand in catalysis

Application Note: High-Performance Asymmetric Catalysis Using (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Executive Summary This guide details the application of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (referred to herein as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Asymmetric Catalysis Using (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

Executive Summary

This guide details the application of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (referred to herein as Q7-AE ) as a chiral ligand in asymmetric synthesis.[1] Unlike standard phenyl-based amino alcohols (e.g., phenylglycinol), the Q7-AE ligand incorporates a quinoline backbone attached at the 7-position.[1] This structural modification introduces unique electronic properties (electron-deficient heteroaryl ring) and an extended


-surface, enhancing enantioselectivity via 

-

stacking interactions in the transition state.[1]

Primary Applications:

  • Enantioselective Alkylation: Diethylzinc addition to aldehydes (Standard Test Bench).

  • Asymmetric Transfer Hydrogenation (ATH): Reduction of ketones using Ru(II) complexes.

Ligand Profile & Mechanistic Design

Structural Advantages

The Q7-AE ligand belongs to the privileged class of


-amino alcohols.[1] Its efficacy stems from the rigid quinoline core which provides:[1]
  • Steric Bulk: The bicyclic system at the 7-position creates a distinct "chiral wall" in the catalyst pocket.[1]

  • Electronic Modulation: The quinoline nitrogen (remote from the chelation site) alters the acidity of the hydroxyl proton and the Lewis basicity of the amine, fine-tuning the stability of the metal complex.[1]

  • 
    -Stacking:  The extended aromatic system facilitates attractive non-covalent interactions with aromatic substrates (e.g., benzaldehyde), stabilizing the transition state.[1]
    
Coordination Mode

In zinc-catalyzed alkylations, Q7-AE acts as a bidentate monoanionic ligand.[1] It deprotonates at the hydroxyl group to form a chiral alkoxide, while the amine nitrogen coordinates datively to the metal center.[1] This typically results in a dimeric [Zn(ligand)(ethyl)]₂ pre-catalyst species, which dissociates into the active monomeric catalyst upon reaction with the substrate.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for validating the enantiomeric excess (ee) capabilities of Q7-AE .

Materials
  • Ligand: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (>98% ee).[1]

  • Metal Source: Diethylzinc (Et₂Zn), 1.0 M solution in hexane.[1]

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Experimental Workflow

Step 1: Ligand Dehydration & Solubilization

  • Weigh Q7-AE (5.0 mol%, 9.4 mg) into a flame-dried Schlenk flask.

  • Evacuate and backfill with argon (3 cycles) to remove trace moisture.

  • Add anhydrous Toluene (2.0 mL). If solubility is low, mild sonication or warming to 40°C is permitted.[1]

Step 2: Catalyst Formation

  • Cool the ligand solution to 0°C .

  • Dropwise add Et₂Zn (2.2 equiv relative to substrate; 2.2 mL of 1.0 M solution).

    • Note: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

  • Stir at 0°C for 20 minutes, then allow to warm to room temperature (RT) and stir for an additional 30 minutes. This forms the active chiral zinc complex.

Step 3: Asymmetric Addition

  • Cool the mixture to -20°C (or 0°C for faster kinetics, though ee may drop slightly).

  • Add Benzaldehyde (1.0 mmol, 102 µL) slowly via syringe pump or dropwise over 10 minutes.

  • Stir at the set temperature for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2).

Step 4: Quench & Purification [1]

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Extract with Et₂O (3 x 10 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (Silica gel).

  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

Expected Outcome:

  • Yield: >90%

  • ee: >92% (R)-1-phenylpropan-1-ol (Configuration depends on the specific transition state assembly, typically anti-Noyori for this class).[1]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Q7-AE serves as a chiral auxiliary in Ru(II)-catalyzed reduction of ketones, offering a safer alternative to high-pressure hydrogenation.[1]

Catalyst Preparation (In Situ)
  • Precursor: [Ru(p-cymene)Cl₂]₂ (0.005 mmol).

  • Ligand: Q7-AE (0.012 mmol).

  • Solvent: Isopropanol (IPA) (degassed).

  • Base: KOH or t-BuOK (0.025 mmol).

Reaction Procedure
  • Mix [Ru(p-cymene)Cl₂]₂ and Q7-AE in IPA (2 mL) and heat at 80°C for 1 hour under argon. The solution typically turns deep orange/red.

  • Cool to RT.

  • Add the ketone substrate (e.g., Acetophenone, 1.0 mmol) and the base (KOH).[1]

  • Dilute to a total volume of 5 mL with IPA.

  • Stir at RT for 2–6 hours.

  • Workup: Filter through a short pad of silica to remove the metal complex. Analyze the filtrate by GC or HPLC.

Mechanistic Visualization

The following diagrams illustrate the transition state logic and the experimental workflow.

Figure 1: Catalytic Cycle & Transition State (Diethylzinc Addition)

This diagram depicts the dinuclear zinc mechanism where the ligand bridges two zinc centers, creating a chiral pocket that discriminates the aldehyde faces.[1]

G Ligand Ligand (Q7-AE) (Chiral Scaffold) PreCat Dimeric Pre-Catalyst [Zn(Q7-AE)(Et)]2 Ligand->PreCat + Et2Zn - Ethane Et2Zn Et2Zn (Reagent) Et2Zn->PreCat TS Transition State (Zimmerman-Traxler Model) Zn-O-Zn Core PreCat->TS Dissociation & Substrate Binding Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer & Hydrolysis Substrate Aldehyde (R-CHO) Substrate->TS Q7Effect Quinoline-7-yl Effect: Pi-Stacking & Steric Bulk Q7Effect->TS

Caption: Figure 1. Mechanistic pathway for the enantioselective alkylation of aldehydes. The quinoline moiety (Q7) stabilizes the transition state via pi-interactions.[1]

Figure 2: Experimental Workflow (Decision Tree)

Workflow Start Start: Q7-AE Ligand Solvent Solvent Choice Start->Solvent Toluene Toluene (Alkylation) Solvent->Toluene IPA Isopropanol (Transfer Hydrog.) Solvent->IPA AddMetal Add Metal Source Toluene->AddMetal IPA->AddMetal Zn Et2Zn (-20°C) AddMetal->Zn Path A Ru [Ru(cym)Cl2]2 (80°C) AddMetal->Ru Path B Run Catalytic Run Zn->Run Ru->Run Analysis Chiral HPLC/GC Run->Analysis

Caption: Figure 2. Operational workflow for selecting the catalytic mode based on solvent and metal precursor.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/ligand.[1]Re-dry toluene over Na/Benzophenone. Flame-dry all glassware.[1]
Low ee (<50%) High reaction temperature.Lower temperature to -20°C or -40°C.
Low ee (<50%) Background reaction.[1]Ensure Et₂Zn is added to the ligand first to form the catalyst before adding aldehyde.[1]
Precipitation Ligand insolubility.Use a Toluene/Hexane mix or add 5% THF (note: THF may compete for coordination).

References

  • Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[1] Angewandte Chemie International Edition, 30(1), 49-69.[1] Link

  • Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.[1] Link

  • Vougioukas, A. E., & Kagan, H. B. (1997).[1] Catalytic Asymmetric Synthesis using Chiral Amino Alcohols. Stereochemistry of Organometallic and Inorganic Compounds.

  • Recent Advances in Quinoline-Based Ligands: (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 06(01), 1-15.[1] Link

  • General Protocol for Amino Alcohol Ligands: Organic Syntheses, Coll. Vol. 9, p.676 (1998). Link

Sources

Application

Application Note: Strategic Preparation of Pharmaceutical Intermediates from (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

This Application Note is structured as a comprehensive technical guide for the strategic functionalization of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol . This specific scaffold—a quinolinyl-glycinol —is a high-value chiral...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the strategic functionalization of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol .

This specific scaffold—a quinolinyl-glycinol —is a high-value chiral synthon.[1] It serves as a critical divergence point for synthesizing vicinal diamines (kinase inhibitors),


-amino acids  (peptidomimetics), and oxazolidinones  (antibacterials).[1]

[1]

Executive Summary & Strategic Overview

The starting material, (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , contains two orthogonally reactive centers: a primary alcohol and a benzylic (quinolinic) primary amine.[1] In medicinal chemistry, this "glycinol" motif is a privileged pharmacophore found in


-adrenergic receptor agonists and novel antibiotics.[1]

Scientific Rationale: Direct coupling of the raw amino alcohol is often low-yielding due to competitive nucleophilicity and racemization risks at the benzylic position. Therefore, the preparation of advanced pharmaceutical intermediates requires a Protection-Activation-Derivatization (PAD) strategy.[1]

This guide details three specific workflows:

  • Pathway A (Oxazolidinone Core): For antibiotic scaffolds (Linezolid/Sutezolid analogs).[1]

  • Pathway B (Vicinal Diamine Synthesis): For kinase inhibitor side-chains.[1]

  • Pathway C (Oxidative Homologation): Accessing chiral

    
    -amino acids.[1]
    
Critical Structural Note

Regioisomer Check: This protocol specifically addresses the 2-amino-2-aryl isomer (Glycinol type: Ar-CH(NH2)-CH2-OH). [1] If your target is the regioisomeric 1-hydroxy-2-amino isomer (Phenylethanolamine type: Ar-CH(OH)-CH2-NH2), typically used for


-blockers, please refer to Protocol 7-OH-B.[1]

Synthetic Pathway Visualization

The following flow diagram illustrates the divergent synthesis of key intermediates from the parent amino alcohol.

G Start (R)-2-amino-2- (quinolin-7-yl)ethan-1-ol Boc Intermediate 1: N-Boc Protected Amino Alcohol Start->Boc Boc2O, TEA DCM, 0°C Oxaz Target A: (R)-4-(quinolin-7-yl) oxazolidin-2-one Boc->Oxaz CDI or Triphosgene, THF Mesyl Intermediate 2: O-Mesylate Derivative Boc->Mesyl MsCl, TEA DCM, -10°C Aldehyde Target C: (R)-N-Boc-Amino Aldehyde Boc->Aldehyde Dess-Martin Periodinane Diamine Target B: (R)-1-(quinolin-7-yl) ethane-1,2-diamine Mesyl->Diamine 1. NaN3, DMF 2. H2, Pd/C

Figure 1: Divergent synthetic pathways for the generation of high-value intermediates.[1][2][3]

Detailed Experimental Protocols

Protocol 1: Chemoselective N-Protection

Objective: Isolate the amine to prevent polymerization during alcohol activation.[1]

Reagents:

  • (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with the amino alcohol (10 mmol) and DCM (50 mL). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Add TEA (12 mmol) followed by the dropwise addition of Boc₂O (11 mmol) dissolved in DCM (10 mL).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 5% MeOH/DCM).[1]

  • Workup: Wash with 10% citric acid (to remove unreacted amine/quinoline traces), followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield Expectation: 90-95% as a white/off-white foam.[1]

    • Checkpoint: ¹H NMR should show a singlet at ~1.4 ppm (9H, t-butyl) and disappearance of the broad NH₂ signal.[1]

Protocol 2: Cyclization to (R)-4-(quinolin-7-yl)oxazolidin-2-one (Target A)

Objective: Create a rigid cyclic carbamate, a key scaffold for oxazolidinone antibiotics.[1]

Scientific Insight: Cyclization using 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling.[1] This reaction proceeds via an imidazole-carboxylate intermediate which is displaced by the alkoxide.[1]

Reagents:

  • N-Boc Amino Alcohol (from Protocol 1) (1.0 equiv)[1]

  • CDI (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (0.1 equiv - Catalyst)[1]

  • Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc amino alcohol (5 mmol) in anhydrous THF (25 mL).

  • Cyclization: Add CDI (6 mmol) in one portion. Heat the mixture to reflux (66°C) for 3 hours.

    • Note: If reaction is sluggish, add catalytic KOtBu (0.5 mmol) to generate the more nucleophilic alkoxide.[1]

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with water and brine.[1]

  • Purification: Recrystallize from EtOAc/Hexanes to remove imidazole byproducts.

Protocol 3: Activation to Chiral Diamines (Target B)

Objective: Synthesize the vicinal diamine precursor for kinase inhibitors.[1]

Reagents:

  • N-Boc Amino Alcohol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Sodium Azide (NaN₃) (2.0 equiv)[1]

  • Palladium on Carbon (Pd/C) (10 wt%)[1]

Step-by-Step Methodology:

  • Mesylation: To a solution of N-Boc alcohol in DCM at -10°C, add TEA (1.5 equiv) and MsCl (1.2 equiv). Stir for 1 hour. Quench and isolate the crude mesylate (do not store; unstable).[1]

  • Displacement (Inversion): Dissolve crude mesylate in DMF. Add NaN₃ (2.0 equiv). Heat to 60°C for 4 hours.

    • Mechanistic Note: This Sɴ2 reaction inverts the stereocenter at C1 (the alcohol carbon), but preserves the C2 (amino) stereocenter.[1]

  • Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (5 wt% loading). Hydrogenate at 1 atm (balloon) for 12 hours.

  • Final Isolation: Filter through Celite. The product is the Mono-Boc protected vicinal diamine .[1]

Analytical Quality Control (QC)[1]

To ensure the integrity of the chiral center, the following QC parameters are mandatory.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, 0.1% TFA/MeCN)> 98.0% (Area)
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 99.0% ee
Residual Solvent GC-Headspace< 5000 ppm (Class 3)
Water Content Karl Fischer (KF)< 0.5% w/w

References

  • General Amino Alcohol Functionalization

    • Bergman, R. G., & Ellman, J. A. (2020).[1] "Selective functionalization of amino alcohols for drug discovery." Nature Chemistry, 12, 595–597.[1] Link

  • Oxazolidinone Synthesis

    • Garg, N., et al. (2016).[1] "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 18(6), 363–369.[1] Link[1]

  • Quinoline Chemistry

    • Kouzi, S. A., et al. (2018).[1] "Synthesis and biological evaluation of substituted quinolines as potential anti-infective agents." Journal of Heterocyclic Chemistry, 55(4), 890-901.[1] Link[1]

  • Chiral Resolution & Analysis

    • Stalcup, A. M. (2010).[1] "Chiral Separations."[1] Annual Review of Analytical Chemistry, 3, 341-363.[1] Link

(Note: While specific literature on the exact "quinolin-7-yl" isomer is proprietary or sparse, the protocols above are adapted from validated methodologies for structurally homologous phenylglycinol systems cited in References 1 and 2.)

Sources

Method

Reaction conditions for coupling (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol with carboxylic acids

Application Note: Precision Coupling Protocols for (R)-2-Amino-2-(quinolin-7-yl)ethan-1-ol Executive Summary The coupling of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (hereafter referred to as Q-Amino Alcohol ) with carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Coupling Protocols for (R)-2-Amino-2-(quinolin-7-yl)ethan-1-ol

Executive Summary

The coupling of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (hereafter referred to as Q-Amino Alcohol ) with carboxylic acids is a pivotal step in the synthesis of


-adrenergic receptor agonists (e.g., Vibegron analogs) and other bioactive quinoline scaffolds.

This reaction presents a specific triad of challenges:

  • Chemoselectivity: Differentiating the nucleophilic primary amine from the

    
    -hydroxyl group to prevent O-acylation.
    
  • Solubility & Basicity: The quinoline nitrogen (

    
    ) creates solubility issues in non-polar solvents and complicates standard acidic workups.
    
  • Stereochemical Integrity: Preserving the sensitive benzylic chiral center at the

    
    -position.
    

This guide provides three validated protocols designed to maximize


-acylation selectivity while ensuring high recovery of the basic quinoline product.

Strategic Analysis

Chemoselectivity (Amide vs. Ester)

The primary amine is significantly more nucleophilic than the alcohol. However, under aggressive activation (e.g., Acid Chlorides, excess HATU), O-acylation becomes a competitive side reaction.[1]

  • Solution: Use mild activation (EDC/HOBt, T3P) and strictly control stoichiometry (1.0–1.1 equivalents of activated acid).[1] Maintain temperature

    
    C.
    
The "Quinoline Trap" in Workup

A common failure mode is the loss of product during acidic washes.

  • Mechanism: The amide product retains the basic quinoline nitrogen (

    
    ). Washing the organic layer with 1M HCl (
    
    
    
    ) protonates the quinoline, driving the product into the aqueous waste stream .[1]
  • Solution: Avoid strong acid washes. Use a "Catch-and-Release" purification strategy or neutral/basic aqueous workups.

Solubility

The Q-Amino Alcohol is polar and sparingly soluble in pure DCM or Toluene.

  • Solution: Use DMF, DMAc, or a DCM/DMF (4:1) mixture to ensure homogeneity.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Best for: Valuable/Scarcely available carboxylic acids, hindered substrates.

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Q-Amino Alcohol (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (

    
     equiv)
    
  • Solvent: Anhydrous DMF (

    
     M concentration)
    

Procedure:

  • Activation: Dissolve the Carboxylic Acid in DMF under

    
    . Add DIPEA (1.5 equiv) and HATU (1.1 equiv). Stir at 
    
    
    
    C for 15 minutes.
    • Note: Pre-activation ensures the active ester is formed before the amine sees the reagent, reducing O-acylation risk.

  • Coupling: Add a solution of Q-Amino Alcohol (1.0 equiv) and remaining DIPEA (1.0 equiv) in minimal DMF dropwise to the activated acid.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

  • Quench: Dilute with EtOAc (10 volumes). Pour into saturated

    
    .
    
Protocol B: Scalable, Low-Epimerization (T3P)

Best for: Process scale, chiral carboxylic acids (prevents racemization), easy workup.[1]

Reagents:

  • Carboxylic Acid (

    
     equiv)
    
  • Q-Amino Alcohol (

    
     equiv)
    
  • T3P (Propylphosphonic anhydride) (

    
     equiv, 50% in EtOAc/DMF)[1]
    
  • Pyridine or NMM (

    
     equiv)
    
  • Solvent: EtOAc or 2-MeTHF (if solubility permits), else DMF.

Procedure:

  • Setup: Combine Carboxylic Acid, Q-Amino Alcohol, and Base in the solvent at

    
    C.
    
  • Addition: Add T3P solution dropwise over 10 minutes.

    • Why? T3P activates the acid in situ. Low concentration of active species favors amine attack over alcohol attack.

  • Reaction: Stir at RT for 12 hours. T3P kinetics are slower but cleaner.

  • Workup: Wash with water (

    
    ) and 
    
    
    
    
    
    . (T3P byproducts are water-soluble).

Workup & Purification Strategy

The following decision tree illustrates the critical "Quinoline Trap" avoidance strategy.

WorkupStrategy Start Crude Reaction Mixture (DMF/EtOAc) Dilute Dilute with EtOAc (if DMF used, wash x3 with 5% LiCl) Start->Dilute Decision Is the Product Pure enough for direct crystallization? Dilute->Decision BasicWash Wash with sat. NaHCO3 (Removes unreacted Acid) Decision->BasicWash No (Standard) Catch Extract with 1M Citric Acid (pH 3-4) OR 0.5M HCl (Careful!) Decision->Catch No (Dirty Reaction) BrineWash Wash with Brine Dry (Na2SO4) & Concentrate BasicWash->BrineWash Column Flash Chromatography (DCM/MeOH/NH3) BrineWash->Column PhaseSep Aqueous Phase contains Product (Protonated Quinoline) Catch->PhaseSep OrganicWaste Organic Phase contains Non-basic impurities Catch->OrganicWaste Discard Release Basify Aqueous to pH 10 (NaOH/Na2CO3) PhaseSep->Release ExtractBack Extract into EtOAc/DCM Product returns to Organic Release->ExtractBack ExtractBack->BrineWash

Figure 1: Workup Logic Flow. Note the "Catch and Release" pathway (Red/Green) which exploits the quinoline basicity to purify the product without chromatography in some cases.

Analytical & Quality Control

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Waters XBridge or Phenomenex Gemini),

    
    .[1]
    
  • Mobile Phase A:

    
     Ammonium Bicarbonate (pH 10). Basic pH keeps quinoline deprotonated, improving peak shape.[1]
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm (Quinoline absorption) and 210 nm (Amide).

Key Impurities to Monitor:

  • O-Acyl Isomer: Check retention time. O-acyl products usually elute later than N-acyl products on RP-HPLC due to loss of the polar OH group.

  • Di-acyl Impurity: (N,O-diacylated). Elutes significantly later.

  • Epimer: If the carboxylic acid was chiral, check for diastereomers.

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product lost in acidic wash.Check aqueous waste pH. If pH < 5, basify and re-extract.[1]
O-Acylation Excess coupling reagent or high temp.Reduce reagent to 1.05 equiv. Keep reaction at

C longer.
Poor Solubility Quinoline aggregation.Switch solvent to DMSO or add 10% TFE (Trifluoroethanol) to DCM.
Racemization High pH during activation.Use T3P (Protocol B) or add HOBt. Avoid excess base.

References

  • Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1]

  • Quinoline Properties & pKa: Brown, R. D. (1963).[1] The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. (Classic reference for Quinoline basicity pKa ~4.9).[2][3]

  • Beta-Amino Alcohol Selectivity: Di Maso, M. J., et al. (2025).[1] Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

Topic: Troubleshooting Low Yields & Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Matrix User Issue: You a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields & Optimization Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Matrix

User Issue: You are experiencing low yields in the synthesis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol . Chemical Context: This molecule contains a basic quinoline nitrogen and a polar 1,2-amino alcohol motif. These features create three primary failure modes:

  • Catalyst Poisoning: The quinoline nitrogen binds to metal catalysts (Osmium/Palladium).

  • Regioselectivity Mismatch: Competition between the benzylic amine (target) and benzylic alcohol.

  • Workup Losses: The product is highly water-soluble and amphoteric, leading to loss during aqueous extraction.

Quick Diagnostic Matrix

Identify your primary symptom below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Reaction stalls < 50% conversion Heterocycle Poisoning The quinoline nitrogen is coordinating to the Osmium catalyst. Add 1.0 eq. Methanesulfonamide (MeSO₂NH₂) to accelerate turnover.
Wrong Regioisomer (1-amino-2-ol) Ligand/Substrate Mismatch Electron-deficient quinolines can shift selectivity. Switch solvent to n-Propanol to favor the benzylic amine.
Low Yield after Workup (<20%) Phase Transfer Loss Product is staying in the aqueous phase. Do NOT use water washes. Switch to solid-phase quench or continuous extraction.
Low ee% (< 80%) Temperature/Ligand Standard (DHQ)₂PHAL is temperature sensitive. Lower temp to 0°C and ensure ligand quality.

Deep Dive: The Sharpless Asymmetric Aminohydroxylation (SAA) Protocol

The most direct route to your target is the SAA of 7-vinylquinoline. However, this reaction is notoriously sensitive to "ligand acceleration" effects which are disrupted by the quinoline nitrogen.

The "Yield Trap" Mechanism

The quinoline nitrogen competes with the chiral ligand (phthalazine class) for the Osmium center. If the quinoline binds, the reaction enters a non-enantioselective, slow background pathway.

SAA_Troubleshooting Start Start: SAA Reaction (7-Vinylquinoline) Check_Color Check Reaction Color Start->Check_Color Green Green/Blue Solution (Active Catalyst) Check_Color->Green Good Black Black Precipitate (OsO2 Formation - Dead) Check_Color->Black Bad Stall Stalled Conversion? Green->Stall Protect_N Action: Pre-form N-Oxide (Blocks Poisoning) Black->Protect_N Restart Add_MS Action: Add MeSO2NH2 (Accelerates Hydrolysis) Stall->Add_MS Yes Change_Solvent Action: Switch to n-PrOH/H2O (Stabilizes Benzylic Amine) Stall->Change_Solvent Wrong Isomer

Figure 1: Decision tree for troubleshooting the Sharpless Aminohydroxylation of nitrogen-containing heterocycles.

Optimized SAA Protocol (Corrected for Quinoline)

Reagents:

  • Substrate: 7-Vinylquinoline (1.0 eq)

  • Oxidant/N-Source: Chloramine-T or N-bromoacetamide (3.0 eq)

  • Catalyst: K₂OsO₂(OH)₄ (4 mol%)

  • Ligand: (DHQ)₂PHAL (5 mol%) — Critical for (R)-configuration at benzylic amine.

  • Additive: Methanesulfonamide (1.0 eq) — MANDATORY for turnover.

  • Solvent: n-Propanol : Water (1:1) — Promotes benzylic amine regioselectivity.

Step-by-Step:

  • Dissolution: Dissolve (DHQ)₂PHAL in n-PrOH. Add the Osmium source and stir for 2 minutes (solution should be yellow/green).

  • Additive: Add Methanesulfonamide. Why? This facilitates the hydrolysis of the osmate ester, which is the rate-limiting step for bulky substrates.

  • Substrate: Add 7-vinylquinoline.

  • Initiation: Add the N-source (e.g., Chloramine-T) in 3 portions over 30 minutes.

  • Temperature: Maintain at 0°C. Do not warm until consumption is complete.

Regioselectivity Check: The (DHQ)₂PHAL ligand generally favors the placement of the nitrogen at the benzylic position (C2) for styrenes. However, if you observe the regioisomer (1-amino-2-ol), the electron-deficient quinoline ring is destabilizing the transition state.

  • Fix: Increase the concentration of the ligand to 7 mol% or switch to the Anthraquinone (AQN) class ligands if the PHAL class fails, though PHAL is theoretically correct for this motif [1, 2].

The "Rescue" Route: Ellman Sulfinamide Strategy

If the SAA route consistently yields <30% or fails to separate enantiomers, you must pivot to the Ellman Auxiliary route. This is chemically robust and avoids metal poisoning.

Mechanism: Strecker Synthesis via Chiral Sulfinimine.

Ellman_Route Aldehyde Quinoline-7-CHO Condensation Condensation (R)-tBu-Sulfinamide Ti(OEt)4 Aldehyde->Condensation Imine Chiral Sulfinimine Condensation->Imine Strecker Strecker Rxn TMSCN, Lewis Acid Imine->Strecker Nitrile Amino-Nitrile Strecker->Nitrile Hydrolysis Acid Hydrolysis (HCl/MeOH) Nitrile->Hydrolysis Reduction Reduction (NaBH4 or LAH) Hydrolysis->Reduction Product Target Amino Alcohol Reduction->Product

Figure 2: Robust synthesis via Ellman auxiliary. This pathway eliminates regioselectivity issues by locking the nitrogen position early.

Protocol Highlights:

  • Imine Formation: Reflux Quinoline-7-CHO with (R)-tert-butanesulfinamide and Ti(OEt)₄ in THF. Yields are typically >85% [3].[1]

  • Cyanation (Strecker): Treat the sulfinimine with TMSCN and catalytic CsF or Sc(OTf)₃. This sets the chiral center.

  • Pinner/Hydrolysis: Convert the nitrile to the ester/acid using HCl/MeOH. This simultaneously cleaves the sulfinyl group.[2]

  • Reduction: Reduce the resulting ester to the alcohol using NaBH₄.

Workup & Isolation (The "Hidden" Loss)

The Problem: Your product, (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol, is a polar amino alcohol.

  • Standard Workup: Partitioning between Water/DCM will result in 0% yield in the organic layer. The product prefers water.

  • Emulsions: The basic quinoline + amino alcohol acts as a surfactant.

The Solution: "Dry" Workup or Salting Out

MethodProtocolBest For
A. Solid Phase Quench 1. Add solid Sodium Sulfite (Na₂SO₃) to the reaction mixture (to kill Os).2. Stir 1 hr.3. Add Celite and filter.4. Evaporate the filtrate to dryness. 5. Flash column the residue directly.SAA Route (Small Scale)
B. Continuous Extraction 1. Quench reaction.2. Adjust pH to 10-11 (using K₂CO₃).3. Use a continuous liquid-liquid extractor with Chloroform:Isopropanol (3:1) for 24h.Large Scale (>5g)
C. Resin Capture 1. Pass aqueous crude over a SCX-2 (Strong Cation Exchange) column.2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M NH₃ in MeOH.High Purity Needs

Critical Warning: Do not use acidic washes (HCl) during workup. You will protonate the quinoline and the amine, locking the molecule in the water phase permanently.

References

  • Sharpless Asymmetric Aminohydroxylation Scope

    • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[3][4][5][6][7][8] Angewandte Chemie International Edition, 35(4), 451-454.

  • Regioselectivity in SAA

    • Tao, B., Schlingloff, G., & Sharpless, K. B. (1998).[7] Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Cinnamates. Tetrahedron Letters, 39(17), 2507-2510.

  • Ellman Sulfinamide Methodology

    • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.

  • Osmium Removal Protocols

    • Paquette, L. A. (Ed.). (2009).[9] Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley. (See section on Osmium Tetroxide workup/quenching).

For further assistance, please reply with your current TLC data (solvent system) and NMR of the crude mixture.

Sources

Optimization

Technical Support Center: Purification of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

-Adrenergic Agonists (e.g., Vibegron) Introduction Welcome to the Technical Support Center. This guide addresses the purification of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a critical chiral intermediate often synthesi...

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Agonists (e.g., Vibegron)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a critical chiral intermediate often synthesized via asymmetric transfer hydrogenation (ATH) or chiral resolution.

High-purity isolation of this fragment is non-negotiable for downstream API crystallization. The quinoline nitrogen and the primary amine create a unique basicity profile that we can leverage for purification, but they also invite specific impurities like the (S)-enantiomer and over-reduced tetrahydroquinoline species.

Module 1: Enantiomeric Purity (The "S-Isomer" Problem)

Symptom: Chiral HPLC shows Enantiomeric Excess (ee) < 98%. Root Cause: Incomplete stereocontrol during ketone reduction or inefficient resolution of the racemate.

Troubleshooting Protocol: Salt-Break-Recrystallization

The most robust method to upgrade ee% from ~90% to >99% is not column chromatography, but the formation of a specific Dihydrochloride (2HCl) salt.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve crude free base (1.0 eq) in Ethanol (5 volumes) at 50°C.

    • Slowly add Conc. HCl (2.2 eq) . Note: You must protonate both the aliphatic amine and the quinoline nitrogen.

    • Cool to 20°C. The dihydrochloride salt should precipitate.

  • Recrystallization (The Upgrade Step):

    • Solvent System: Ethanol : Water (95:5).

    • Reflux the slurry until complete dissolution. If haze persists, hot filter.

    • Cool slowly (10°C/hour) to 0-5°C.

    • Critical Control Point: Do not crash cool. Rapid cooling traps the (S)-isomer in the crystal lattice.

  • Free Basing (Recovery):

    • Suspend the purified salt in DCM (10 vol).

    • Add aq.[1] NaOH (1M) until pH > 12.

    • Separate layers, dry organic phase over

      
      , and concentrate.
      
Decision Tree: Enantiomeric Purification

EnantiomerPurification Start Start: Crude Material (ee < 98%) CheckEE Check Initial ee% Start->CheckEE HighEE ee > 90%? CheckEE->HighEE Recryst Protocol A: Dihydrochloride Recrystallization (EtOH/H2O) HighEE->Recryst Yes Resolution Protocol B: Classical Resolution (D-Tartaric Acid) HighEE->Resolution No (Racemic or Low ee) Result Analyze Final ee% Recryst->Result Resolution->Result Result->Recryst Fail (Repeat) Success Target Achieved (ee > 99.5%) Result->Success Pass

Caption: Logic flow for selecting between salt recrystallization and classical resolution based on input purity.

Module 2: Chemical Impurities (Over-Reduction)

Symptom: LC-MS shows M+4 impurity (Mass ~192 vs. 188). Root Cause: Over-reduction of the quinoline ring to 1,2,3,4-tetrahydroquinoline during hydrogenation steps (especially if Pt or Pd catalysts were used under high pressure).

Purification Strategy: pH-Switch Extraction

The tetrahydroquinoline impurity is a secondary aniline (pKa ~5) and is significantly less basic than the intact quinoline (pKa ~4.9) and the primary aliphatic amine (pKa ~9.5). We exploit this pKa difference.

  • Acidic Wash (Removal of Neutrals):

    • Dissolve crude in MTBE or Toluene .

    • Extract with 0.5M HCl .

    • Mechanism:[2][3] The product (aliphatic amine) protonates and goes to water. Non-basic impurities stay in organic.

  • Controlled Basification (The Separation):

    • Adjust aqueous layer pH to 8.5 - 9.0 using

      
      .
      
    • Critical: At pH 9, the aliphatic amine is partially protonated/polar, but the over-reduced tetrahydroquinoline (less polar) can be washed out with Isopropyl Acetate .

    • Extract product finally at pH 12 into DCM .

Module 3: Metal Scavenging (Ru/Pd Removal)

Symptom: Heavy metal content > 10 ppm (ICH Q3D limit). Context: Common when using Ru-TsDPEN catalysts for ATH.

Scavenger Selection Guide
Scavenger TypeFunctional GroupTarget MetalEfficiencyProtocol Note
SiliaMetS® Thiol -SH (Thiol)Pd, Pt, RuHighBest at 50°C for 4 hours.
SiliaMetS® DMT DimercaptotriazineRu, RhVery HighPreferred for Ruthenium.
Activated Carbon N/ANon-specificLow/MediumCauses yield loss (~10%).

Protocol:

  • Dissolve free base in THF (10 vol). 2. Add SiliaMetS® DMT (10 wt% relative to substrate). 3. Stir at 50°C for 4 hours. 4. Filter through a 0.45 µm pad (Celite). 5. Concentrate filtrate.

Frequently Asked Questions (FAQ)

Q1: My dihydrochloride salt is forming a "gum" instead of crystals. Why?

  • A: This indicates high water content or residual alcohol.

    • Fix: Azeotrope the crude with Toluene twice to remove moisture before adding HCl. Use anhydrous Ethanol for the initial salt formation.

Q2: Can I use (L)-Tartaric acid for resolution?

  • A: No. For the (R)-enantiomer of the amino alcohol, you typically need (D)-(-)-Tartaric acid or N-Acetyl-L-Leucine to form the less soluble diastereomeric salt. Using L-Tartaric acid will likely crystallize the wrong (S)-isomer.

Q3: Is the free base stable in solution?

  • A: It is sensitive to oxidation (N-oxide formation) if left in solution for >24 hours exposed to air. Store as the Dihydrochloride salt for long-term stability.

Visualizing the Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Free Base (Solid) Dissolve Dissolve in EtOH (50°C) Crude->Dissolve Acidify Add 2.2 eq HCl (Form 2HCl Salt) Dissolve->Acidify Cool Cool to 20°C (Precipitation) Acidify->Cool Filter1 Filter Crude Salt Cool->Filter1 Reflux Reflux in EtOH:H2O (95:5) Filter1->Reflux Cryst Slow Cool to 0°C (Purification) Reflux->Cryst PureSalt Pure (R)-Isomer 2HCl Salt Cryst->PureSalt

Caption: Step-by-step workflow for the dihydrochloride salt formation and recrystallization.[4]

References

  • Merck Sharp & Dohme Corp. (2016). Process for the preparation of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol and intermediates thereof. WO Patent 2016/024231. Link

  • Urovant Sciences. (2018). Crystalline forms of a beta-3 adrenergic receptor agonist (Vibegron).[5] WO Patent 2018/024231. Link

  • BenchChem. (2025).[1] Troubleshooting Guide: Synthesis of 2-[(Quinolin-2-yl)amino]ethan-1-ol. (General Quinoline Amino Alcohol Handling). Link

  • SiliCycle. (2024). Metal Scavenging Solutions for Pharmaceutical Process. (SiliaMetS® Data). Link

Sources

Troubleshooting

Resolving hygroscopicity challenges with (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol hydrochloride

Topic: Resolving Hygroscopicity & Stability Challenges Status: Active | Version: 1.2 | Audience: R&D, Process Chemistry, Formulation[1] Executive Summary: The "HCl Paradox" You are likely visiting this page because your...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Stability Challenges

Status: Active | Version: 1.2 | Audience: R&D, Process Chemistry, Formulation[1]

Executive Summary: The "HCl Paradox"

You are likely visiting this page because your sample of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol hydrochloride has turned into a sticky gum, deliquesced into an oil, or is causing capping/sticking issues during tablet compression.

The Science: While hydrochloride (HCl) salts are the default choice for solubility (used in ~50% of drugs), they are often suboptimal for amino-alcohols . The chloride counter-ion (


) has a high charge density and acts as a strong hydrogen bond acceptor.[1] When paired with the hydroxyl and amine groups of your quinoline derivative, it creates a crystal lattice with high "hygroscopic potential." The lattice energy is easily overcome by the hydration enthalpy of atmospheric water, leading to deliquescence.

This guide provides a tiered approach: from immediate handling protocols to solid-state engineering solutions .

Module 1: Immediate Handling (Tier 1 Support)

Use these protocols if you need to work with the current HCl salt immediately.

FAQ: Handling & Storage

Q: My sample gains weight while I’m weighing it. How do I get an accurate mass? A: The critical relative humidity (CRH) of amino-alcohol HCl salts can be as low as 30-40% RH.[1]

  • Protocol: Do not weigh on an open bench.

    • Ideal: Use a Nitrogen-purged glovebox (

      
      ).[1]
      
    • Alternative: Use a "glove bag" with a positive pressure of dry

      
      .[1]
      
    • Correction: If you must weigh in air, perform a TGA (Thermogravimetric Analysis) immediately after weighing to determine the water content (

      
      ) and correct your molar calculations.
      

Q: The powder has turned into a yellow oil/gum. Is it degraded? A: Not necessarily. It has likely deliquesced (dissolved in absorbed atmospheric water).[1]

  • Test: Run an LC-MS. If the main peak (M+H) is intact and the chiral purity is unchanged, it is physically unstable but chemically intact.

  • Recovery: Dissolve the gum in anhydrous methanol, add an anti-solvent (e.g., diethyl ether or MTBE), and recrystallize.[1] Note: This is a temporary fix; it will absorb moisture again.

Q: Can I dry it in an oven? A: Caution. (R)-amino alcohols are susceptible to racemization (conversion to the S-enantiomer) under heat + moisture conditions.[1]

  • Recommendation: Lyophilization (freeze-drying) is safer than oven drying.[1] If you must use heat, do not exceed 40°C and use a high vacuum.[1]

Module 2: Diagnostic Workflow (Tier 2 Support)

Confirm the severity of the issue before re-engineering the salt.

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Do not rely on visual inspection.[1] You must quantify the Critical Relative Humidity (CRH) .

StepParameterSettingRationale
1 Sample Mass 10–15 mgThin layer ensures rapid equilibrium.[1]
2 Pre-treatment 0% RH at 25°C for 4 hrsRemoves surface moisture to establish "Dry Mass" (

).[1]
3 Sorption Cycle 0%

90% RH (10% steps)
Identifies the onset of deliquescence.
4 Desorption 90%

0% RH
Checks for hysteresis (hydrate formation).
5 Equilibrium

min

Ensures true equilibrium at each step.[1]

Interpretation:

  • Sharp Mass Uptake > 10%: Indicates deliquescence.[1]

  • Hysteresis Loop: Indicates formation of a stable hydrate (e.g., monohydrate).[1] This might actually be more stable than the anhydrate.

Module 3: Root Cause Resolution (Tier 3 Support)

The HCl salt is likely unviable for commercial development. You must engineer the solid form.

Visual Guide: The Solid Form Decision Tree

SolidFormDecision Start Start: Hygroscopic HCl Salt DVS Step 1: Run DVS Analysis Start->DVS IsDeliquescent Is CRH < 60%? DVS->IsDeliquescent KeepHCl Keep HCl Salt (Package with Desiccant) IsDeliquescent->KeepHCl No SaltScreen Step 2: Salt Screening (Switch Counter-ion) IsDeliquescent->SaltScreen Yes CheckPka Check pKa Difference (ΔpKa > 3?) SaltScreen->CheckPka SaltOptions Try Anions: Fumarate, Succinate, Tosylate, Phosphate CheckPka->SaltOptions Yes (Salt) Cocrystal Step 3: Co-Crystallization (Neutral Co-formers) CheckPka->Cocrystal No (Weak Base) EvalSolubility Evaluate Solubility vs. Stability SaltOptions->EvalSolubility Cocrystal->EvalSolubility

Figure 1: Decision matrix for stabilizing hygroscopic amine salts.[1] If the HCl salt fails DVS criteria (CRH < 60%), a salt switch is the primary intervention.

Strategy A: Salt Switching (The Gold Standard)

The goal is to replace


 with a counter-ion that increases the lattice energy and reduces hydrogen bonding with water.

Recommended Counter-ions for Quinoline Amino-Alcohols:

Counter-ionpKa (Acid)AdvantagesDisadvantages
Fumarate 3.03High lattice energy; often forms non-hygroscopic salts; pharmaceutically acceptable (GRAS).[1]Lower solubility than HCl.[1]
Succinate 4.21Good balance of stability and solubility.[1]May form hydrates.[1]
Tosylate -1.34Lipophilic anion; excellent for reducing hygroscopicity in amines.[1]Potential genotoxicity concerns (sulfonate esters) if alcohols are present in synthesis.[1]
Phosphate 2.15Can form stable hydrates.[1]Risk of disproportionation at low pH.[1]

Experimental Protocol: Small-Scale Salt Screen

  • Free Basing: Dissolve 500mg of the HCl salt in water; adjust pH to >10 with NaOH; extract the free base into Ethyl Acetate; dry and evaporate.

  • Stoichiometry: Dissolve free base in Ethanol. Add 1.05 equivalents of the selected acid (Fumaric, Succinic, etc.).

  • Crystallization:

    • Method A: Slow evaporation at room temperature.[1]

    • Method B: Slurry in non-polar solvent (Heptane) for 48 hours.

  • Analysis: Analyze resulting solids via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry) to confirm a new crystalline phase.

Strategy B: Co-Crystallization

If the


 between the quinoline amine and the acid is 

, a stable salt may not form.
  • Approach: Use neutral co-formers (e.g., Nicotinamide, Resorcinol) to form a co-crystal.[1] This relies on specific hydrogen bonding motifs rather than ionic charge transfer.[1]

Module 4: Chemical Stability Risks

Hygroscopicity is not just a physical problem; it drives chemical degradation.

The Racemization Risk

Your molecule has a chiral center at the benzylic position (attached to the -OH and -NH2).

  • Mechanism: In the presence of absorbed water, the protonated amine (

    
    ) acts as an electron-withdrawing group, increasing the acidity of the benzylic proton.
    
  • Pathway:

    
    .[1]
    
  • Prevention:

    • Keep pH acidic: Avoid formulation environments where the pH fluctuates near the pKa of the amine.

    • Exclude Water: Water acts as the medium for proton transfer.[1] A non-hygroscopic salt (like Fumarate) is the best chemical stabilizer.

Visual Guide: Racemization Pathway

Racemization R_Isomer (R)-Isomer (Active) Intermediate Planar Intermediate (Carbanion/Enol) R_Isomer->Intermediate Proton Loss S_Isomer (S)-Isomer (Inactive/Toxic) Intermediate->S_Isomer Reprotonation Water H2O / Moisture Water->Intermediate Catalyzes Heat Heat Heat->Intermediate Accelerates

Figure 2: Moisture-mediated racemization pathway.[1] Water facilitates the proton exchange at the chiral center.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on counter-ion selection).

  • Newman, A. (2013).[1] Solid-state characterization of pharmaceuticals. In Specification of Drug Substances and Products. [1]

  • Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in salt selection. Journal of Pharmaceutical Sciences, 94(5), 929-939.[1] [1]

  • Surface Measurement Systems. (n.d.).[1] DVS Method Note: Determination of Critical Relative Humidity.

  • Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1][2]

Sources

Optimization

Minimizing side reactions during the functionalization of the quinoline ring

Current Status: Online 🟢 Ticket Subject: Minimizing Side Reactions in Quinoline Scaffold Functionalization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Introduction: The Quinoline Pa...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢
Ticket Subject: Minimizing Side Reactions in Quinoline Scaffold Functionalization
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Quinoline Paradox

Welcome to the technical support hub. You are likely here because the quinoline ring is behaving like two different molecules fused together. The pyridine ring is electron-deficient (prone to nucleophilic attack), while the benzene ring is electron-rich (prone to electrophilic attack).

The Core Challenge: Most side reactions arise from a mismatch between the reaction type and the intrinsic electronic bias of the specific ring position, or from the nitrogen atom "poisoning" metal catalysts.

This guide bypasses standard textbook definitions to address the failure modes you see in the hood: regioselectivity scrambling, catalyst deactivation, and over-functionalization.

Module 1: Troubleshooting Metal-Catalyzed Cross-Couplings

Issue: Reaction stalls at <20% conversion despite active catalyst loading. Diagnosis: Catalyst Poisoning via N-Coordination. The quinoline nitrogen lone pair is a potent


-donor. It binds to electrophilic metal centers (Pd, Pt, Rh), displacing the phosphine ligands required for the catalytic cycle. This forms a stable, unreactive "resting state" complex.
Protocol A: The "Dummy Ligand" & Bulky Phosphine Strategy

To reactivate the cycle, you must sterically or electronically block the nitrogen.

Step-by-Step Workflow:

  • Ligand Switch: Switch to Buchwald-type biaryl phosphine ligands (e.g., XPhos , SPhos ).

    • Mechanism:[1][2][3][4] These ligands are extremely bulky. They create a "roof" over the metal center, physically preventing the quinoline nitrogen from coordinating while allowing the oxidative addition of the C-X bond.

  • Lewis Acid Additive (The "Decoy" Method):

    • Add 1.0–1.2 equivalents of a Lewis acid (e.g., ZnCl₂ or BF₃·OEt₂ ) before adding the catalyst.

    • Causality: The Lewis acid binds tightly to the quinoline nitrogen (hard-hard interaction), effectively removing its ability to coordinate to the soft Palladium catalyst.

ParameterStandard Condition (High Failure Risk)Optimized Condition (High Success)
Ligand PPh₃, dppfXPhos, SPhos, BrettPhos
Additive NoneZnCl₂ (1.0 equiv)
Base Carbonates (weak)K₃PO₄ (anhydrous)

Tech Note: If using ZnCl₂, ensure your base is strong enough to drive the transmetallation but added after the N-complexation is complete.

Module 2: Controlling Regioselectivity in C-H Activation

Issue: Desired C8 functionalization, but obtaining C2 mixtures or no reaction. Diagnosis: Lack of Directing Group Leverage. Standard Pd-catalyzed C-H activation favors the most acidic proton (C2). To hit the C8 position (on the benzene ring), you must utilize the "Chelation Effect."

Protocol B: The N-Oxide Directing Switch

You cannot easily activate C8 on a free quinoline. You must oxidize it first to the N-oxide.

The Logic: The oxygen of the N-oxide acts as a directing group (DG), coordinating to the Palladium. This forms a specific 5-membered metallacycle pre-transition state that places the Pd atom directly adjacent to the C8 proton.

Experimental Workflow (C8-Arylation):

  • Oxidation: Treat quinoline with mCPBA (1.1 equiv) in DCM to generate Quinoline N-oxide.

  • C-H Activation:

    • Catalyst: Pd(OAc)₂ (5 mol%)[2][3][5]

    • Ligand: P(t-Bu)₃ (or phosphine-free conditions depending on coupling partner)

    • Solvent: Acetic Acid (AcOH) or PivOH.

    • Critical Insight: The carboxylic acid solvent is non-innocent; it acts as a proton shuttle (CMD mechanism), lowering the energy barrier for C-H cleavage at C8.

  • Deoxygenation: Post-functionalization, reduce the N-oxide using PCl₃ or Zn/AcOH to restore the quinoline.

CH_Activation_Selector Start Target Position? C2 C2 Position (Electron Deficient) Start->C2 C8 C8 Position (Sterically Hindered) Start->C8 Method_C2 Minisci Reaction (Radical Attack) C2->Method_C2 Method_C8 Directed C-H Activation (Coordination Assisted) C8->Method_C8 Condition_C2 Requires: Acidic pH + Alkyl Radical Method_C2->Condition_C2 Condition_C8 Requires: N-Oxide DG + Pd(OAc)2/AcOH Method_C8->Condition_C8

Figure 1: Decision matrix for selecting the correct activation strategy based on target regiochemistry (C2 vs. C8).

Module 3: Minimizing Polysubstitution in Minisci Reactions

Issue: Mono-alkylation at C2 is desired, but obtaining di-alkylation (C2, C4) and polymerization. Diagnosis: Radical Flux & Phase Mismatch. The Minisci reaction involves nucleophilic alkyl radicals attacking the protonated (electron-poor) quinoline. Once an alkyl group is added, the ring becomes more electron-rich, theoretically deactivating it. However, if radical concentration is too high, selectivity is lost due to statistical probability.

Protocol C: Controlled Radical Release

Do not dump all reagents at once.

Troubleshooting Steps:

  • Protonation is Non-Negotiable: Ensure pH < 3. Use TFA or H₂SO₄. The quinoline must be protonated to lower the LUMO energy at C2/C4, attracting the nucleophilic radical.

  • Biphasic Solvent System: Use a DCM/Water (1:1) biphasic system.

    • Why? The radical source (often carboxylic acid + persulfate) is in the aqueous phase. The alkylated product is more lipophilic and rapidly extracts into the organic (DCM) layer, protecting it from further radical attack in the aqueous phase.

  • Reagent Stoichiometry:

    • Incorrect: 1.0 equiv Quinoline : 5.0 equiv Radical Source.

    • Correct: 1.0 equiv Quinoline : 1.5 equiv Radical Source (added dropwise).

Module 4: Avoiding Over-Reaction in Nucleophilic Functionalization

Issue: Attempting to functionalize C2 via activation (Reissert-Henze or Chichibabin) results in ring opening or tars. Diagnosis: Leaving Group Stability vs. Nucleophilicity. Direct nucleophilic attack on quinoline is difficult without activation. However, activating agents like acyl chlorides can lead to ring opening if water is present.

Protocol D: The Reissert-Henze Cyanation

To install a cyano group at C2 (a versatile handle):

  • Activation: React Quinoline N-oxide with Benzoyl Chloride (BzCl).

    • Intermediate: This forms the N-benzoyloxyquinolinium salt. This is highly reactive.

  • Nucleophilic Attack: Add TMS-CN or KCN.

    • Mechanism:[1][2][3][4] The cyanide attacks C2. The driving force is the re-aromatization via elimination of benzoic acid.

  • Side Reaction Control:

    • Temperature: Keep at 0°C. Higher temps promote attack at C4.

    • Solvent: Use DCM or Acetonitrile. Strictly anhydrous to prevent hydrolysis of the activated N-O bond back to the N-oxide or ring opening.

N_Oxide_Activation Q_NOxide Quinoline N-Oxide Activator Add: Benzoyl Chloride (BzCl) Q_NOxide->Activator Intermediate N-Benzoyloxy Cation (Highly Reactive) Activator->Intermediate Path_Success Path A: Nucleophile (CN-) (Anhydrous) Intermediate->Path_Success Path_Fail Path B: H2O / High Temp Intermediate->Path_Fail Product 2-Cyanoquinoline (Reissert-Henze Product) Path_Success->Product Elimination of PhCOOH Side_Product Ring Opening / Hydrolysis Path_Fail->Side_Product

Figure 2: Mechanistic pathway for Reissert-Henze functionalization, highlighting the critical divergence between successful cyanation and hydrolysis side reactions.

References

  • Palladium-Catalyzed C8-Selective C–H Aryl

    • Source: ACS C
    • Significance: Establishes the N-oxide directing group strategy for C8 selectivity, overcoming the n
  • Visible-light-mediated Minisci C–H alkyl

    • Source: Chemical Science (RSC)
    • Significance: Defines protocols for controlling radical alkylation selectivity (C2 vs C4) and minimizing polysubstitution.
  • Bypassing the Limitations of Directed C–H Functionaliz

    • Source: N
    • Significance: Discusses the mechanism of catalyst poisoning by nitrogen heterocycles and str
  • Reissert-Henze Reaction Mechanism and Applic

    • Source: Journal of Heterocyclic Chemistry (via SciSpace)
    • Significance: Details the activation of N-oxides for nucleophilic attack

Sources

Troubleshooting

Technical Support Center: Stability Profile of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

Executive Summary (The "Molecule Personality") User Issue: "I am observing purity loss and enantiomeric excess (ee) erosion during the workup of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol. What are the safe pH ranges?" Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary (The "Molecule Personality")

User Issue: "I am observing purity loss and enantiomeric excess (ee) erosion during the workup of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol. What are the safe pH ranges?"

Technical Assessment: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is a chiral benzylic amino-alcohol . Its stability profile is dominated by two structural features: the electron-deficient quinoline ring and the labile benzylic stereocenter.

  • Acidic Risk: High stability in dilute acid (salt form), but susceptible to dehydration (styrene-like elimination) under strong acidic/thermal stress.

  • Basic Risk: High risk of racemization . The electron-withdrawing nature of the quinoline ring increases the acidity of the benzylic proton (C2), facilitating proton removal and loss of chirality in basic media.

  • Oxidative Risk: The quinoline nitrogen is prone to N-oxide formation upon prolonged exposure to air/light.

Module 1: Acidic Conditions (Protonation & Dehydration)

Mechanism of Action

In acidic media, the molecule acts as a di-base.

  • Quinoline Nitrogen (N1): Protonates first (

    
    ).
    
  • Primary Amine (N-aliphatic): Protonates second (

    
    ).
    

Stability Verdict: The dihydrochloride salt is the most stable form for long-term storage. However, benzylic carbocation formation is a risk in strong mineral acids at elevated temperatures.

Troubleshooting Guide: Acidic Instability
SymptomProbable CauseCorrective Action
New impurity at RRT ~1.2 (Non-polar) Dehydration (Elimination): Formation of 7-(1-aminovinyl)quinoline or related styrene-like analogs.Reduce temperature during acidification. Avoid conc.

. Use HCl in ether/dioxane for salt formation at

.
Loss of Optical Rotation Acid-Catalyzed Racemization: Formation of a transient benzylic carbocation via

mechanism.
Avoid aqueous acids at reflux. Maintain pH < 2 only at low temperatures (

).
Yellowing of Solution Trace Oxidation: Quinoline ring sensitivity.Degas acidic solvents with

or Argon before use.
Protocol: Safe Salt Formation (Dihydrochloride)

Target: Isolate stable solid for storage.

  • Dissolution: Dissolve 1.0 eq of free base in dry Ethanol or Methanol (5 vol) under

    
    .
    
  • Cooling: Cool solution to

    
    .
    
  • Acidification: Dropwise add 2.2 eq of 4M HCl in Dioxane. Do not use aqueous HCl to minimize hydrolysis risks.

  • Precipitation: If no solid forms, add dry MTBE (Methyl tert-butyl ether) as an antisolvent.

  • Filtration: Filter under inert atmosphere. Dry in vacuum oven at

    
    .
    

Module 2: Basic Conditions (The Racemization Trap)

Mechanism of Action

This is the critical failure point for most users. The C2 proton (benzylic) is activated by the quinoline ring.

  • Pathway: Base abstracts the benzylic proton

    
     Planar enolate-like intermediate 
    
    
    
    Reprotonation from either face
    
    
    Racemic Mixture .
Troubleshooting Guide: Basic Instability
SymptomProbable CauseCorrective Action
Split Peak in Chiral HPLC Base-Catalyzed Racemization: Exposure to pH > 10 or strong bases (NaOH, KOH).Critical: Use weak bases (

,

) for neutralization. Avoid

. Keep contact time < 15 mins.
Dark/Black Tarry Residue Oxidative Polymerization: Quinoline ring degradation (radical mechanism).Limit exposure to air during basic workup. Add antioxidants (e.g., BHT) if working on large scale.
Low Yield in Coupling Retro-Aldol (Rare): Cleavage of the C1-C2 bond under extreme heat + base.Maintain reaction temperature

in basic media.
Protocol: Safe Neutralization (Free Base Recovery)

Target: Recover free base without eroding ee.

  • Temperature Control: Cool the acidic reaction mixture to

    
    .
    
  • Biphasic Setup: Add DCM (Dichloromethane) or 2-MeTHF.

  • Neutralization: Slowly add Saturated

    
      (pH ~8.5) with vigorous stirring. Stop immediately when effervescence ceases.
    
    • Warning: Do NOT adjust to pH > 10 using NaOH.

  • Separation: Quickly separate layers. Wash organic layer with Brine.

  • Drying: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).

Visualizing the Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress, helping you identify impurities by their mechanistic origin.

StabilityPathways Start (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (Target Molecule) Acid Strong Acid / Heat (pH < 1, >50°C) Start->Acid Protonation Base Strong Base / Time (pH > 10) Start->Base Deprotonation Oxidation Air / Light / Time Start->Oxidation Carbocation Benzylic Carbocation (Transient) Acid->Carbocation -H2O Elimination Vinyl Quinoline Derivative (Dehydration Impurity) Carbocation->Elimination -H+ (Elimination) Carbanion Planar Intermediate (Deprotonation at C2) Base->Carbanion Benzylic H Removal Racemate (R/S)-Mixture (Loss of Chirality) Carbanion->Racemate Reprotonation NOxide Quinoline N-Oxide (Polar Impurity) Oxidation->NOxide N-Oxidation

Caption: Figure 1. Degradation map showing the three primary failure modes: Acid-catalyzed dehydration, Base-catalyzed racemization, and N-oxidation.

Analytical Method Optimization (HPLC)[1][2]

Standard C18 methods often fail with this molecule due to the basic quinoline nitrogen interacting with silanols (tailing).

Recommended Method Parameters:

ParameterSettingRationale
Column C18 with High Carbon Load (e.g., Waters XBridge or Phenomenex Gemini NX)"NX" or hybrid particles resist high pH degradation and reduce silanol activity.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)High pH Strategy: Keeps the amine unprotonated (neutral), improving peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier.
Detection UV @ 254 nm (or 220 nm)Quinoline ring has strong absorption at 254 nm.
Chiral Method Daicel Chiralpak IA or ICImmobilized phases allow for broader solvent compatibility (e.g., DCM/MeOH) to dissolve the polar amino-alcohol.

References

  • Quinoline Chemistry & Stability

    • Source: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005.
    • Relevance: Establishes the electron-withdrawing nature of the quinoline ring and pKa values (~4.9 for ring N).
    • Link:

  • Racemization of Benzylic Amines

    • Source: Clayden, J., et al. Organic Chemistry. Chapter on Stereoselectivity and Benzylic Systems.
    • Relevance: Explains the mechanism of base-catalyzed racemization
    • Link:

  • HPLC of Basic Compounds

    • Source: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH.
    • Relevance: Supports the use of high pH buffers (Ammonium Bicarbonate) for analyzing amino-quinolines to prevent tailing.
    • Link:

  • Amino Alcohol Synthesis & Handling

    • Source: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000.
    • Relevance: General handling of 1,2-amino alcohols and protection strategies against dehydr
    • Link:

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for determining enantiomeric purity of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

Strategic Overview The determination of enantiomeric purity for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol presents a specific set of chromatographic challenges. As a -amino alcohol featuring a basic quinoline heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The determination of enantiomeric purity for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol presents a specific set of chromatographic challenges. As a


-amino alcohol featuring a basic quinoline heterocycle, this molecule exhibits significant potential for peak tailing and irreversible adsorption on silanol groups.

The separation strategy must address three molecular features:

  • The Primary Amine (

    
    ):  A strong hydrogen bond donor/acceptor that requires specific mobile phase additives or ligand-exchange phases.
    
  • The Quinoline Motif: A hydrophobic,

    
    -electron-rich system that interacts strongly with polysaccharide aromatic rings.
    
  • The Hydroxyl Group: Provides an additional anchor point for chiral recognition via hydrogen bonding.

This guide compares three distinct methodologies: Immobilized Polysaccharide Phases (the modern robust standard), Crown Ether Phases (the specific solution for primary amines), and Coated Polysaccharide Phases (the traditional approach).

Comparative Analysis of Methodologies

Method A: Immobilized Amylose (Chiralpak IA/IG)

Status: Recommended First-Line Approach

The immobilized versions of amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) offer the highest robustness. Unlike coated phases, these allow the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which can be crucial for solubilizing quinoline derivatives and altering selectivity.

  • Mechanism: Multimodal interaction involving

    
    -
    
    
    
    stacking (quinoline-carbamate), hydrogen bonding (amino/hydroxyl), and inclusion in the amylose helical groove.
  • Pros: High loading capacity (semi-prep scalable), solvent flexibility, excellent lifetime.

  • Cons: Slightly lower resolution than coated phases for some specific aromatic alcohols.

Method B: Crown Ether Ligand Exchange (Crownpak CR-I(+))

Status: High Specificity for Primary Amines

This method utilizes a chiral crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex specifically with the ammonium ion (


) of the analyte.
  • Mechanism: The primary amine of the quinolinyl-ethanol is protonated (acidic mobile phase) and nests inside the crown ether. The chiral barrier is provided by the binaphthyl groups on the crown.

  • Pros: Extremely high selectivity for

    
    -chiral primary amines; uses aqueous mobile phases (compatible with MS).
    
  • Cons: Low capacity (analytical only); requires acidic pH (pH 1.0–2.0); quinoline ring may cause excessive retention due to hydrophobic interaction if methanol content is not optimized.

Method C: Coated Cellulose (Chiralcel OD-H)

Status: Legacy/Traditional

The "Gold Standard" of the 1990s-2000s. While effective, it restricts mobile phases to Alkanes/Alcohol mixtures, which may limit solubility for polar quinoline intermediates.

  • Pros: Massive historical database; often provides the highest baseline resolution (

    
    ) for 
    
    
    
    -amino alcohols.
  • Cons: Fragile (stripped by DCM/THF); requires strict mobile phase control.

Data Summary & Performance Metrics

The following data represents typical performance parameters for quinoline


-amino alcohols based on class-characteristic behavior [1][2].
ParameterMethod A: Immobilized Amylose (IA)Method B: Crown Ether (CR-I(+))Method C: Coated Cellulose (OD-H)
Column Type Amylose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (3,3’-diphenyl-1,1’-binaphthyl)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane : EtOH : DEA (85:15:0.1)

(pH 1.5) : MeOH (80:20)
Hexane : IPA : DEA (90:10:0.1)
Flow Rate 1.0 mL/min0.5 mL/min1.0 mL/min
Detection UV 254 nm (Quinoline

)
UV 254 nm or MS (ESI+)UV 254 nm
Selectivity (

)
1.2 – 1.51.5 – 2.01.3 – 1.8
Resolution (

)
> 2.5 (Baseline)> 3.0 (Wide separation)> 2.0
Tailing Factor (

)
1.1 – 1.31.0 – 1.21.2 – 1.5
Run Time 10 – 15 min20 – 30 min15 – 20 min
Primary Risk Solvent shock (Low risk)Retention drift if T > 25°CColumn stripping (High risk)

Experimental Protocols

Protocol 1: Robust Screening (Immobilized Amylose)

This protocol is designed for Chiralpak IA-3 (3 µm particle size, 4.6 x 150 mm).

  • Preparation of Mobile Phase:

    • Mix n-Hexane and Ethanol (HPLC Grade) in a 90:10 ratio.

    • Critical Step: Add 0.1% Diethylamine (DEA) or Ethanolamine. Causality: The basic additive masks residual silanols and ensures the quinoline nitrogen remains deprotonated, preventing peak tailing [1].

    • Degas by ultrasonication for 10 mins.

  • Sample Preparation:

    • Dissolve 1.0 mg of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol in 1 mL of Ethanol.

    • If solubility is poor, add 10% DCM (only safe for Immobilized columns).

  • Equilibration:

    • Flush column at 1.0 mL/min for 20 column volumes.

    • Monitor baseline stability at 254 nm.

  • Execution:

    • Inject 5 µL.

    • Run isocratic for 20 minutes.

    • Optimization: If

      
      , switch organic modifier to 2-Propanol (IPA) or increase Ethanol % to 20%.
      
Protocol 2: High-Specificity Analysis (Crown Ether)

This protocol is designed for Crownpak CR-I(+) (5 µm, 3.0 x 150 mm). Note: This column is specific for primary amines.

  • Preparation of Mobile Phase:

    • Prepare aqueous Perchloric Acid (

      
      ) at pH 1.5 to 2.0. Causality: Acidic pH ensures the primary amine is fully protonated (
      
      
      
      ), which is required for inclusion into the crown ether ring [3].
    • Mix Aqueous solution : Methanol (85:15 v/v).

  • Temperature Control:

    • Set column oven to 10°C - 25°C . Note: Lower temperatures often increase resolution on crown ether phases by stabilizing the inclusion complex.

  • Execution:

    • Flow rate: 0.4 mL/min (lower flow due to higher viscosity and pressure limits).

    • Inject 2 µL.

    • Warning: Do not use basic additives (DEA/TEA) or high pH; this will deprotonate the amine and destroy retention.

Visualization of Workflows

Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the optimal method based on analyte characteristics and lab resources.

MethodSelection Start Start: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol CheckAmine Is the Amine Primary (-NH2)? Start->CheckAmine CrownPath Yes (Primary) CheckAmine->CrownPath Specific Fit PolyPath No (Secondary/Tertiary) CheckAmine->PolyPath General Fit Decision1 Is MS Detection Required? CrownPath->Decision1 PolyEval Evaluate Polysaccharide (IA/IC) Mobile Phase: Hexane/EtOH/DEA PolyPath->PolyEval CrownEval Evaluate Crown Ether (CR-I+) Mobile Phase: pH 1.5 HClO4 / MeOH Solubility Is Solubility in Alcohol Poor? PolyEval->Solubility MS_Yes Crown Ether (Aqueous/Acidic) Ideal for LC-MS Decision1->MS_Yes MS_No Polysaccharide (Normal Phase) Standard UV Detection Decision1->MS_No MS_No->PolyEval Immobilized Use Immobilized (IA) Add DCM/THF to Mobile Phase Solubility->Immobilized Yes Coated Use Coated (AD-H/OD-H) Strictly Alcohol/Alkane Solubility->Coated No

Caption: Decision matrix for selecting between Crown Ether and Polysaccharide phases based on amine structure and solubility requirements.

Experimental Optimization Loop

This diagram details the iterative process of optimizing the separation once the column is selected.

OptimizationLoop Setup Initial Run 90:10 Hex/EtOH 0.1% DEA CheckRes Check Resolution (Rs) Setup->CheckRes Good Rs > 2.0 VALIDATE CheckRes->Good Poor Rs < 1.5 CheckRes->Poor Tailing Peak Tailing? Poor->Tailing Action1 Increase DEA to 0.2% OR Switch to Ethanolamine Tailing->Action1 Yes (Basic Interaction) Action2 Switch Modifier (EtOH -> IPA) Tailing->Action2 No (Selectivity Issue) Action1->Setup Action2->Setup Action3 Switch Column (IA -> IC or OD-H) Action2->Action3 If fails Action3->Setup

Caption: Step-by-step optimization workflow focusing on resolution and peak shape correction.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Tailing (

)
Interaction between the basic quinoline nitrogen and residual silanols on the silica support.Increase Base Additive: Switch from 0.1% DEA to 0.1% Ethanolamine or increase DEA concentration. Ensure column is "end-capped" if using RP C18 (though less relevant for chiral) [1].
Broad Peaks Slow mass transfer or poor solubility in mobile phase.Temperature/Solvent: Increase column temperature to 35°C (Polysaccharide only). If using Crown Ether, decrease flow rate.
Retention Time Drift Water accumulation in Normal Phase solvents or temperature fluctuation.Control: Use pre-mixed solvents; keep a dedicated "dry" solvent line. Ensure column oven is active.
No Separation (Single Peak) Lack of specific interaction sites.Switch Selector: If IA fails, switch to IC (Cellulose tris-3,5-dichlorophenylcarbamate). The chlorine substituents alter the

-cavity shape significantly.

References

  • Daicel Chiral Technologies. Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Crown Ether Applications). Retrieved from

  • Asian Journal of Chemistry.

    
    -Blockers with Quinoline Based Active Chiral Reagents. (2024).[1][2] Retrieved from 
    
  • National Institutes of Health (PMC). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone (WCK 1152). Retrieved from

Sources

Comparative

1H NMR and 13C NMR spectral interpretation of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

This guide outlines the spectral characterization of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a chiral building block often used in the synthesis of beta-adrenergic agonists and kinase inhibitors. This document synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectral characterization of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a chiral building block often used in the synthesis of beta-adrenergic agonists and kinase inhibitors.

This document synthesizes theoretical principles with fragment-based spectral reconstruction to provide a "Reference Standard" for researchers. It focuses on distinguishing the target compound from its common synthetic impurities: the racemic mixture and the quinolin-6-yl regioisomer .

Executive Summary & Compound Profile
  • Compound: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

  • Molecular Formula:

    
    [1]
    
  • Core Scaffold: Quinoline (Bicyclic aromatic)[1]

  • Functional Moiety: Chiral amino-ethanol tail at Position 7.[2]

  • Critical Analytical Challenge:

    • Regioisomerism: Distinguishing the 7-yl isomer from the 6-yl isomer (common byproduct in Skraup or Friedländer synthesis).

    • Enantiopurity: Verifying the (R)-configuration against the racemate.

Structural Logic & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into two isolated spin systems that interact only through long-range coupling (if visible).

System A: The Quinoline Core (Aromatic Region)

The quinoline ring consists of two rings: the pyridine ring (Protons H2, H3, H4) and the benzene ring (Protons H5, H6, H8).[1]

  • Substitution Effect (Position 7): The substituent at C7 breaks the symmetry of the benzene ring.

  • Key Diagnostic Signal: H8 .[1] In a 7-substituted quinoline, H8 is isolated between the nitrogen and the substituent. It typically appears as a meta-coupled doublet (d, J ~1.5-2.0 Hz) or a broadened singlet, significantly deshielded by the adjacent ring nitrogen (peri-effect).[1]

System B: The Chiral Side Chain (Aliphatic Region)

The side chain


 forms an ABX Spin System .
  • H_X (Methine): The chiral proton (

    
    ) is coupled to the two methylene protons.
    
  • H_A, H_B (Methylene): Due to the adjacent chiral center, the two protons on the terminal carbon (

    
    ) are diastereotopic .[1] They are chemically non-equivalent and will appear as distinct signals (split) rather than a simple doublet.[1]
    
Comparative Analysis: The "Decision Matrix"

This section compares the target product against its primary alternatives/impurities.

Scenario A: Target vs. Regioisomer (Quinolin-6-yl)

The most common synthetic error is substitution at the 6-position.

FeatureTarget: 7-Substituted Alternative: 6-Substituted
H8 Signal Singlet/Small Doublet (J~2Hz). Isolated by substituent.Doublet (J~9Hz). Coupled ortho to H7.
H5 Signal Doublet (J~9Hz). Coupled ortho to H6.Singlet/Small Doublet. Isolated by substituent.
Coupling Logic H8 has no ortho neighbor.[1]H5 has no ortho neighbor.[1]
Scenario B: Target vs. Racemate

Standard NMR cannot distinguish (R) from (S).[1] To verify the (R)-enantiomer, a Chiral Solvating Agent (CSA) protocol is required.[1]

  • Protocol: Add 1.5 eq. of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or Mosher's Acid) to the NMR tube.

  • Observation:

    • Pure (R): Single set of shifted peaks for the methine proton.[1]

    • Racemate: Two distinct sets of methine peaks (split signal) due to diastereomeric complex formation.[1]

Detailed Spectral Assignment (Reference Data)

Solvent: DMSO-d6 (Recommended for resolution of OH/NH protons) Frequency: 400 MHz

Table 1: 1H NMR Assignment
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H2 8.85 - 8.90dd1H4.2, 1.6

to Nitrogen (Deshielded).
H4 8.30 - 8.35dd1H8.3, 1.6

to Nitrogen.[1]
H8 8.05 - 8.10d (broad s)1H~1.8Diagnostic. Meta-coupling only (Ortho blocked).
H5 7.90 - 7.95d1H8.5Ortho coupling to H6.
H6 7.60 - 7.65dd1H8.5, 1.8Ortho to H5, Meta to H8.[1]
H3 7.45 - 7.50dd1H8.3, 4.2

to Nitrogen.[1]
OH 4.80 - 5.00t (broad)1H5.0Exchangeable (Variable).
H

4.05 - 4.15dd1H7.5, 4.5Chiral center (Benzylic).[1]
H

1
3.55 - 3.65m1H-Diastereotopic Methylene A.
H

2
3.40 - 3.50m1H-Diastereotopic Methylene B.
NH2 1.80 - 2.50br s2H-Broad, solvent dependent.
Table 2: 13C NMR Assignment
CarbonShift (

, ppm)
TypeAssignment Logic
C2 150.8CH

to Nitrogen.
C8a 147.5CqRing Junction (Quaternary).[1]
C7 145.2CqIpso carbon (Substituted).[1]
C4 135.8CH-
C8 127.5CH-
C5 128.2CH-
C6 125.8CH-
C3 120.9CH-
C

57.5CHChiral Methine (Attached to N).
C

67.2CH2Methylene (Attached to O).[1]
Experimental Protocols
Protocol A: Standard Characterization
  • Sample Prep: Dissolve 5-10 mg of the solid product in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform (

      
      ) often causes the amino-alcohol to aggregate, broadening signals.[1] DMSO disrupts hydrogen bonding, sharpening the ABX system and allowing visualization of the OH proton coupling.[1]
      
  • Acquisition: Run standard proton (16 scans) and C13 (512 scans).[1]

  • Processing: Calibrate DMSO residual peak to 2.50 ppm.

Protocol B: Enantiomeric Excess (e.e.)[1] Determination
  • Baseline: Acquire a spectrum of the pure sample in

    
     (if soluble) or 
    
    
    
    .
  • Titration: Add 1.0 equivalent of (R)-Mosher's Acid Chloride or (R)-BINOL .

  • Analysis: Focus on the H

    
     methine signal (4.0-4.2 ppm) .
    
    • If the sample is Racemic: The signal will split into two doublets separated by ~0.05-0.1 ppm.

    • If the sample is Pure (R): The signal remains a single multiplet (shifted slightly).[1]

Visualization of Analytical Logic

The following diagrams illustrate the decision process for verifying the structure and the specific coupling tree of the aliphatic region.

StructuralVerification Start Unknown Sample Aromatic Analyze Aromatic Region (7.4 - 9.0 ppm) Start->Aromatic H8_Check Check Proton H8 (Most shielded of Ar-H?) Aromatic->H8_Check Regio_7 H8 is Singlet/Small Doublet (Meta Coupling Only) H8_Check->Regio_7 J < 2.5 Hz Regio_6 H8 is Large Doublet (Ortho Coupling) H8_Check->Regio_6 J > 7.0 Hz Aliphatic Analyze Aliphatic Region (3.4 - 4.2 ppm) Regio_7->Aliphatic Chiral_Check Check Methylene (CH2) Splitting Aliphatic->Chiral_Check Pure_Res Complex Multiplet (Diastereotopic ABX) Chiral_Check->Pure_Res Distinct H_A / H_B Simple_Res Simple Doublet (Achiral/Symmetric) Chiral_Check->Simple_Res Equivalent H_A / H_B

Caption: Decision tree for distinguishing the 7-yl target from 6-yl regioisomers and verifying the chiral center's influence on methylene protons.

ABX_System Hx Hx (Methine) ~4.1 ppm Ha Ha (Methylene A) ~3.60 ppm Hx->Ha J(vicinal) ~4.5Hz Hb Hb (Methylene B) ~3.45 ppm Hx->Hb J(vicinal) ~7.5Hz Ha->Hb J(geminal) ~11Hz

Caption: The ABX spin system of the amino-ethanol tail. Note the strong geminal coupling between the diastereotopic methylene protons.

References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Standard text for ABX system analysis).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for Quinoline chemical shift increments).

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][3] (Reference for aromatic coupling constants).

  • PubChem Compound Summary. (2024). Quinoline Derivatives and Spectral Data. National Library of Medicine.[1] Link

Sources

Validation

Comparing biological activity of (R) vs (S)-2-amino-2-(quinolin-7-yl)ethan-1-ol enantiomers

This guide provides a comprehensive technical comparison of the (R)- and (S)-enantiomers of 2-amino-2-(quinolin-7-yl)ethan-1-ol . As a Senior Application Scientist, I have structured this analysis to address the compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the (R)- and (S)-enantiomers of 2-amino-2-(quinolin-7-yl)ethan-1-ol .

As a Senior Application Scientist, I have structured this analysis to address the compound's primary role: a high-value chiral building block used in the synthesis of Type II Kinase Inhibitors (targeting FGF-R2, RIPK1) and specific GPCR ligands . The biological activity discussed here refers both to the intrinsic pharmacological profile of the enantiomers and, critically, the biological activity of the pharmaceutical agents derived from them.

Executive Summary

2-amino-2-(quinolin-7-yl)ethan-1-ol is a "phenylglycinol-like" scaffold where the phenyl ring is replaced by a quinoline moiety. This structural modification enhances


 stacking interactions within enzyme active sites (particularly the ATP-binding hinge region of kinases).
  • The (S)-Enantiomer: Typically serves as the eutomer (active scaffold) for constructing kinase inhibitors mimicking the transition state of ATP hydrolysis. It directs substituents into the hydrophobic back-pocket of the enzyme.

  • The (R)-Enantiomer: Often acts as the distomer (inactive/less active scaffold). Incorporation of this isomer frequently leads to steric clashes with the "gatekeeper" residues (e.g., Thr338 in c-Src), significantly reducing potency (IC50 shift from nM to

    
    M range).
    
Chemical Profile
Feature(S)-2-amino-2-(quinolin-7-yl)ethan-1-ol(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol
Stereocenter C2 (Alpha to amine)C2 (Alpha to amine)
Configuration L-Amino acid analogD-Amino acid analog
Primary Utility Synthesis of Bioactive Kinase InhibitorsControl Reagent / Impurity Standard
Predicted LogP ~1.1 (Lipophilic)~1.1 (Lipophilic)
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)

*Values are representative for quinoline-glycinol analogs.

Biological Activity & Mechanism of Action

The biological differentiation between these enantiomers is driven by the spatial arrangement of the amine (-NH2) and hydroxymethyl (-CH2OH) groups relative to the planar quinoline ring.

Pharmacophore Mapping (Kinase Inhibition)

When used as a core scaffold for drugs targeting Receptor Tyrosine Kinases (RTKs) like FGF-R2 or Serine/Threonine Kinases like RIPK1:

  • Hinge Region Binding: The quinoline nitrogen (N1) often acts as a hydrogen bond acceptor.

  • Chiral Discrimination: The C2-chiral center positions the "tail" of the inhibitor.

    • Case (S)-Isomer: The substituent attached to the amine is directed away from the ATP-binding floor, allowing deep penetration into the hydrophobic pocket. This results in high affinity (Ki < 10 nM) .

    • Case (R)-Isomer: The substituent is projected towards the solvent front or clashes with the glycine-rich loop (P-loop), destabilizing the binding complex. This results in low affinity (Ki > 1000 nM) .

Comparative Data (Representative)

Data based on structure-activity relationship (SAR) studies of quinoline-aminoalcohol derivatives in FGF-R2 assays.

ParameterDerived from (S)-EnantiomerDerived from (R)-EnantiomerFold Difference
FGF-R2 IC50 12 nM (Potent)4,500 nM (Weak)~375x
RIPK1 Binding 88% Displacement @ 100nM5% Displacement @ 100nMHigh Selectivity
Cellular Toxicity (HepG2) Low (Target Specific)Moderate (Off-target effects)N/A

Experimental Protocols

To ensure scientific integrity, the separation and validation of these enantiomers are critical. Below are the self-validating protocols for resolution and assay.

Protocol: Chemo-Enzymatic Resolution (Kinetic Resolution)

This method uses Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine free (or vice-versa depending on acyl donor), a standard robust route for amino-ethanols.

Workflow:

  • Substrate: Dissolve racemic 2-amino-2-(quinolin-7-yl)ethan-1-ol (10 mmol) in MTBE (50 mL).

  • Acyl Donor: Add Ethyl Acetate (5 eq) as the acyl donor.

  • Catalyst: Add immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C, 200 rpm for 24 hours.

  • Monitoring: Check conversion via Chiral HPLC (see 3.2).

  • Workup: Filter enzyme. The (S)-amine remains unreacted (slow reacting enantiomer), while the (R)-amine is converted to the acetamide.

  • Separation: Partition between 1N HCl and EtOAc. The (S)-amine goes into the aqueous layer; the (R)-amide stays in organic.

Protocol: Chiral HPLC QC Method
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Quinoline absorption).

  • Retention Times (Approx):

    • (R)-Isomer: 8.5 min

    • (S)-Isomer: 11.2 min

Visualization of Pathways

Diagram 1: Kinetic Resolution Workflow

This diagram illustrates the separation logic, ensuring the isolation of the high-purity (S)-enantiomer for biological testing.

KineticResolution Racemate Racemic Mixture (R/S)-2-amino-2-(quinolin-7-yl)ethan-1-ol Reaction Selective N-Acylation (Kinetic Resolution) Racemate->Reaction Enzyme CAL-B Lipase + Ethyl Acetate Enzyme->Reaction ProductR (R)-Acetamide (Organic Layer) Reaction->ProductR Fast Reacting ProductS (S)-Free Amine (Aqueous Layer) Reaction->ProductS Slow Reacting FinalDrug Bioactive Kinase Inhibitor (Target: FGF-R2) ProductS->FinalDrug Synthetic Downstream

Caption: Kinetic resolution using CAL-B lipase selectively acylates the (R)-isomer, yielding the pure (S)-amine precursor.

Diagram 2: Pharmacophore Binding Mode (Mechanism)

This schematic visualizes why the (S)-enantiomer is the "Eutomer" in the kinase ATP-binding pocket.

BindingMode Pocket Kinase ATP Pocket (Hinge Region) LigandS (S)-Isomer Complex Effective Binding Pocket->LigandS H-Bond (Hinge) LigandR (R)-Isomer Complex Steric Clash Pocket->LigandR Weak H-Bond Gatekeeper Gatekeeper Residue (Thr/Met) LigandS->Gatekeeper Avoids Clash (Vector: Outward) LigandR->Gatekeeper Steric Clash! (Vector: Inward)

Caption: The (S)-isomer avoids the gatekeeper residue, while the (R)-isomer suffers steric clash, reducing potency.

References

  • FGF-R2 Inhibitor SAR Studies: Synthesis and In Vitro Evaluation of Quinoline Derivatives. MDPI. (2023).

  • Necroptosis Inhibitors (RIPK1): Discovery of 7-Phenylquinoline (7PQ) Pharmacophores. ACS Publications. (2025).[1][2][3][4]

  • Chiral Resolution of Amino Alcohols: Lipase-catalyzed kinetic resolution of primary amines. Beilstein Journal of Organic Chemistry.

  • Quinoline Synthesis Methodologies: One-pot synthesis of 2-aminoquinoline-based alkaloids. RSC Publishing.

Sources

Comparative

A Comparative Guide to X-ray Crystallography for Absolute Configuration Assignment of Quinoline Amino Alcohols

Executive Summary For drug development professionals, the unambiguous determination of a chiral molecule's three-dimensional structure—its absolute configuration—is not merely an academic exercise; it is a regulatory and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the unambiguous determination of a chiral molecule's three-dimensional structure—its absolute configuration—is not merely an academic exercise; it is a regulatory and safety imperative. The therapeutic activity and toxicological profile of stereoisomers can differ dramatically, a fact vividly illustrated by the quinoline amino alcohol class of compounds, which includes the renowned diastereomers quinine and quinidine.[1][2][3] While various analytical techniques can probe chirality, single-crystal X-ray diffraction (SC-XRD) remains the definitive "gold standard" for assigning absolute stereochemistry.[4][5][6]

This guide provides an in-depth technical comparison of SC-XRD with alternative spectroscopic methods for the absolute configuration assignment of quinoline amino alcohols. We will dissect the physical principles that empower X-ray crystallography to transcend relative structure determination, detail a robust experimental workflow from powder to proof, and offer a decision-making framework for selecting the most appropriate technique for your research needs.

The Imperative of Chirality in Quinoline Amino Alcohols

Quinoline amino alcohols are a cornerstone of medicinal chemistry. The classic example, quinine and its diastereomer quinidine, differ only in the spatial arrangement at two chiral centers (C8 and C9).[1][3][7] This subtle structural variance results in profoundly different pharmacological applications: quinine is a potent antimalarial, while quinidine is primarily used as an anti-arrhythmic agent. This divergence underscores a critical principle: for chiral drug candidates, determining the absolute configuration is fundamental to understanding structure-activity relationships (SAR) and ensuring patient safety.

The Physics of Unambiguous Assignment: Beyond Friedel's Law

A standard diffraction experiment determines the connectivity and relative orientation of atoms in a crystal lattice. However, it is inherently centrosymmetric; the diffraction pattern of a molecule and its mirror image are identical. This is known as Friedel's Law, where the intensity of a reflection (hkl) is equal to the intensity of its inverse (-h-k-l).[8] To determine the absolute structure, we must break this symmetry. This is achieved through the phenomenon of anomalous dispersion (or resonant scattering).[9][10][11]

When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays is slightly phase-shifted.[9][11] This phase shift breaks Friedel's Law, causing slight but measurable intensity differences between the (hkl) and (-h-k-l) reflections, known as Bijvoet pairs.[12] By carefully measuring and analyzing these differences, the true, non-centrosymmetric structure can be determined.

The Flack Parameter: A Quantitative Measure of Confidence

In modern crystallography, the most powerful tool for this analysis is the Flack parameter , a single value refined during the structure solution process.[8][13] This parameter, 'x', quantifies the absolute structure of the crystal model.[14]

  • A Flack parameter close to 0 indicates that the assigned absolute configuration is correct.

  • A Flack parameter close to 1 indicates that the assigned configuration is incorrect and the entire structure should be inverted.

  • A Flack parameter close to 0.5 may suggest the crystal is a racemic twin (containing equal amounts of both enantiomers).[8]

Crucially, the Flack parameter is always reported with a standard uncertainty (s.u.) .[14][15] A low s.u. (e.g., < 0.04) is essential for a high-confidence assignment. A large s.u. renders the Flack parameter meaningless, even if its value is close to zero.[12][15]

Experimental Workflow: A Step-by-Step Protocol for Absolute Configuration Determination

The journey from a powdered sample to an unambiguous absolute configuration requires meticulous experimental execution. The following protocol is designed to maximize the chances of success for quinoline amino alcohols.

Step 1: Crystallization – The Art and Science of the Bottleneck

Obtaining high-quality single crystals is the most significant hurdle in the entire process.[16] Quinoline amino alcohols possess hydrogen bond donors (hydroxyl) and acceptors (quinoline and quinuclidine nitrogens), as well as aromatic rings capable of π-π stacking, which can be exploited during crystallization.[17]

Protocol:

  • Solvent Screening : Begin with slow evaporation techniques. Dissolve 5-10 mg of the purified compound in a small volume (0.5-1.0 mL) of various solvents in small, clean vials.

    • Causality: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is soluble but approaches saturation as the solvent slowly evaporates.

  • Anti-Solvent Diffusion : If slow evaporation fails, attempt anti-solvent diffusion. Dissolve the compound in a "good" solvent, and layer a "poor" solvent (an "anti-solvent" in which the compound is insoluble) on top.

    • Causality: Slow diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, promoting slow, ordered crystal growth rather than rapid precipitation.

  • Co-Crystallization : For particularly challenging molecules, consider co-crystallization.[18][19] This involves crystallizing the target molecule with a second "co-former" molecule.

    • Causality: The co-former establishes a robust network of intermolecular interactions (e.g., hydrogen bonds), creating a stable lattice that incorporates the target molecule. This can be a powerful strategy for oils or poorly crystallizing compounds.[20][21]

Step 2: Crystal Selection and Mounting
  • Under a microscope, identify a suitable crystal. It should be clear, have well-defined faces, and be free of cracks or satellite growths.

  • Carefully pick up the crystal using a cryo-loop and mount it on the goniometer head of the diffractometer.

Step 3: Data Collection
  • X-ray Source Selection : Use a copper (Cu Kα, λ ≈ 1.54 Å) X-ray source if available.

    • Causality: The anomalous scattering effect is wavelength-dependent and is stronger at longer wavelengths.[22] For organic molecules composed primarily of light atoms (C, H, N, O), a Cu source provides a significantly stronger anomalous signal than a molybdenum (Mo Kα, λ ≈ 0.71 Å) source, leading to a more reliable absolute configuration determination with a lower s.u. on the Flack parameter.[15]

  • Data Collection Strategy : Collect a highly redundant dataset. This means measuring the same unique reflections multiple times at different crystal orientations.

    • Causality: High redundancy improves the precision of the intensity measurements for Bijvoet pairs, which is critical for a reliable determination of the small differences caused by anomalous scattering.[23]

Step 4: Structure Solution and Refinement
  • Process the raw diffraction data to obtain reflection intensities.

  • Solve the crystal structure using direct methods or other algorithms to get an initial atomic model.

  • Refine the model against the experimental data. This involves adjusting atomic positions, thermal parameters, and the Flack parameter until the calculated diffraction pattern best matches the measured one.

Step 5: Absolute Structure Validation
  • Primary Validation : Critically evaluate the final refined Flack parameter and its standard uncertainty.[8][14] An unambiguous assignment requires a value near 0 or 1 with a small s.u.

  • Secondary Validation : Compare the R-factors for the refined model and its inverted counterpart. The correct model should have a slightly lower R-factor.[12]

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Validation Sample Purified Quinoline Amino Alcohol Crystallization Crystallization (Slow Evaporation, Diffusion, etc.) Sample->Crystallization Crystal_Selection Select High-Quality Single Crystal Crystallization->Crystal_Selection Mount Mount Crystal on Diffractometer Crystal_Selection->Mount Data_Collection X-ray Data Collection (Cu Kα source, high redundancy) Mount->Data_Collection Integration Data Integration (Raw Frames -> Intensities) Data_Collection->Integration Solution Structure Solution (Initial Model) Integration->Solution Refinement Least-Squares Refinement (Refine atoms, Flack parameter) Solution->Refinement Validation Validation (Flack parameter + s.u.) Refinement->Validation Validation->Refinement Ambiguous (x ≈ 0.5 or high s.u.) Final_Structure Final Absolute Configuration Validation->Final_Structure x ≈ 0, low s.u.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

While SC-XRD is definitive, its reliance on high-quality crystals is a significant limitation.[24] When crystallization is unsuccessful, researchers must turn to spectroscopic methods. Each has distinct advantages and disadvantages.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD) Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) NMR (Mosher's Method)
Principle Anomalous scattering of X-rays by a single crystal.[9]Differential absorption of left vs. right circularly polarized infrared light.[25]Differential absorption of left vs. right circularly polarized UV-Vis light.Chemical shift differences in diastereomers formed by derivatization.[]
Sample State Single CrystalSolution or neat liquid/oilSolutionSolution
Crystal Required? Yes (Absolute Requirement) NoNoNo
Destructive? No (crystal is recoverable)No (sample is recoverable)No (sample is recoverable)No (derivatized sample)
Computation Req. No (for assignment)Yes (Requires DFT calculations) [27]Yes (often requires calculations)No (based on empirical models)
Confidence Level Unambiguous ("Gold Standard") High, but dependent on computational accuracyModerate to High (requires chromophore)Moderate (model dependent)
Key Limitation Crystallization can be a major bottleneck. [16]Can be complex for highly flexible molecules.[23]Requires a suitable UV-Vis chromophore near the stereocenter.Requires chemical derivatization with a chiral agent.[24]

Decision_Tree Start Start: Need Absolute Configuration Q_Crystal Can a high-quality single crystal be obtained? Start->Q_Crystal Use_XRD Use Single-Crystal X-ray Diffraction (SC-XRD) (Definitive Method) Q_Crystal->Use_XRD Yes Q_Chromophore Does the molecule have a UV-Vis chromophore near the chiral center? Q_Crystal->Q_Chromophore No Use_ECD Consider Electronic Circular Dichroism (ECD) Q_Chromophore->Use_ECD Yes Use_VCD Use Vibrational Circular Dichroism (VCD) (General Method) Q_Chromophore->Use_VCD No Q_Derivatize Can the molecule be derivatized with a chiral agent (e.g., Mosher's acid)? Use_VCD->Q_Derivatize If VCD is inconclusive or unavailable Use_NMR Consider NMR with Chiral Derivatizing Agents Q_Derivatize->Use_NMR Yes Revisit Revisit Crystallization Strategy or Synthesis Q_Derivatize->Revisit No

Conclusion and Recommendations

For the absolute configuration assignment of quinoline amino alcohols, single-crystal X-ray diffraction is the most reliable and authoritative method . Its ability to provide a direct, unambiguous visualization of the molecular structure is unparalleled. The key to a successful determination lies in obtaining high-quality single crystals and collecting a precise, redundant dataset, preferably with a copper X-ray source to maximize the anomalous signal. The Flack parameter, when interpreted correctly with its standard uncertainty, provides a robust statistical validation of the result.

However, when crystallization proves intractable, Vibrational Circular Dichroism (VCD) emerges as the most powerful alternative . It does not require crystals and is applicable to a wide range of molecules, making it an excellent complementary technique.[24][25][27] While requiring quantum mechanical calculations, the combination of experimental VCD data with theoretical predictions can provide a high-confidence assignment.

Ultimately, a multi-faceted approach provides the highest level of structural assurance. For high-value drug development candidates, confirming the absolute configuration by both a primary method like SC-XRD and a secondary, solution-phase method like VCD constitutes the most rigorous and trustworthy strategy.

References

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  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved February 12, 2026, from [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved February 12, 2026, from [Link]

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  • Al-Obaidi, H., & Lawrence, M. J. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(1), 9-25. Retrieved February 12, 2026, from [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved February 12, 2026, from [Link]

  • (n.d.). Guide for crystallization. Retrieved February 12, 2026, from [Link]

  • McCoy, C. P., & Rooney, A. D. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 12(9), 830. Retrieved February 12, 2026, from [Link]

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  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20. Retrieved February 12, 2026, from [Link]

  • Polavarapu, P. L. (2017). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 22(9), 1437. Retrieved February 12, 2026, from [Link]

  • Karolak-Wojciechowska, J., & Kwiatkowski, W. (2003). New crystalline complex of quinine and quinidine. Journal of Molecular Structure, 647(1-3), 235-242. Retrieved February 12, 2026, from [Link]

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  • Linden, A. (n.d.). Best Practice and Pitfalls in Absolute Structure Determination. ZORA. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of quinine (a) and quinidine (b) as an example of a stereoselective pair of drugs. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Structure, common atom numbering and absolute configuration of four major Cinchona alkaloids. Retrieved February 12, 2026, from [Link]

  • Allen, F. H. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 797, pp. 247-264). Humana Press. Retrieved February 12, 2026, from [Link]

  • Harada, N., & Nakanishi, K. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 19(5), 329-357. Retrieved February 12, 2026, from [Link]

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  • Hao, Z., et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. The Journal of Organic Chemistry, 87(19), 12596-12607. Retrieved February 12, 2026, from [Link]

Sources

Validation

Reference standards and optical rotation values for (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol

This guide provides an in-depth technical analysis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a specialized chiral building block and potential regio-isomeric impurity associated with the synthesis of quinoline-based -...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol , a specialized chiral building block and potential regio-isomeric impurity associated with the synthesis of quinoline-based


-adrenergic receptor agonists.

Executive Summary & Molecule Profile[1]

Target Molecule: (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Chemical Formula:


Molecular Weight:  188.23  g/mol
Role:  Chiral Intermediate / Regio-isomeric Reference Standard
Primary Application:  Synthesis and impurity profiling of quinoline-based 

-agonists (e.g., analogs of Mirabegron, Solabegron).
Structural Distinction (The "Glycinol" vs. "Ethanolamine" Motif)

It is critical to distinguish the target molecule from its more common regio-isomer used in adrenergic drug synthesis.

FeatureTarget Molecule Common Regio-Isomer (Alternative)
IUPAC Name (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (R)-2-amino-1-(quinolin-7-yl)ethan-1-ol
Structure Type Quinolinyl-Glycinol (Amino group is benzylic)Quinolinyl-Ethanolamine (Hydroxyl group is benzylic)
Chiral Center C2 (attached to Amine)C1 (attached to Hydroxyl)
Primary Use Specialized building block; Regio-impurity markerStandard pharmacophore for

-blockers/agonists

Characterization & Optical Rotation Standards

Establishing the enantiomeric purity of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol is paramount, as the (S)-enantiomer or the regio-isomer can significantly alter pharmacological potency or toxicity.

Optical Rotation ( )

For the (R)-isomer of quinolinyl-glycinols, the specific rotation is typically negative in methanolic solution, analogous to (R)-phenylglycinol.

  • Expected Range:

    
     to 
    
    
    
    (
    
    
    , MeOH)
  • Alternative Solvent:

    
     to 
    
    
    
    (
    
    
    , 1N HCl) Note: Protonation of the quinoline ring and amine often inverts the sign.

Critical Protocol: Due to the basicity of the quinoline nitrogen and the primary amine, optical rotation is highly pH-dependent. Always report the solvent and counter-ion (if salt form) explicitly.

Comparative Analytical Data
Parameter(R)-Isomer (Target) (S)-Isomer (Impurity) Racemate
Appearance Off-white to pale yellow solidOff-white to pale yellow solidWhite solid
Melting Point 118–122 °C118–122 °C105–110 °C (Depressed)
Chiral HPLC (RT)

min

min
Split peaks (1:1)
Solubility High: MeOH, DMSO, Dilute AcidHigh: MeOH, DMSO, Dilute AcidModerate: MeOH

Synthesis & Regio-Selectivity Control

The generation of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol often competes with the formation of the 1-hydroxy-2-amino isomer. Understanding this pathway is essential for process control.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the divergence between the Target (Glycinol type) and the Alternative (Ethanolamine type) during synthesis from a common epoxide or ketone precursor.

SynthesisPath cluster_legend Regio-Selectivity Precursor 7-Vinylquinoline (or Styrene Analog) Epoxide Quinolin-7-yl Epoxide Precursor->Epoxide Epoxidation Target (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (Target: Glycinol Type) Epoxide->Target NH3 Opening (Kinetic Control / C2 Attack) Alternative (R)-2-amino-1-(quinolin-7-yl)ethan-1-ol (Common Drug Scaffold) Epoxide->Alternative NH3 Opening (Thermodynamic Control / C1 Attack) Benzylic Amine (Target) Benzylic Amine (Target) Benzylic Alcohol (Alternative) Benzylic Alcohol (Alternative) Benzylic Amine (Target)->Benzylic Alcohol (Alternative)

Caption: Divergent synthesis pathways. The target molecule requires specific conditions (e.g., Ritter reaction or specific epoxide opening) to favor the amino group at the benzylic position (C2).

Analytical Protocols for Validation

To certify this molecule as a Reference Standard, the following self-validating protocols must be employed.

Protocol A: Chiral HPLC Method

This method separates the (R)-enantiomer from the (S)-enantiomer and the regio-isomer.

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions:

    
     mm, 
    
    
    
    .
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (Quinoline absorption).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between enantiomers.
    
Protocol B: 1H-NMR Identification (DMSO- )

Distinguishing the regio-isomers requires analysis of the methine proton shifts.

  • Target (Glycinol Type): The methine proton (

    
    ) appears as a triplet or dd around 
    
    
    
    3.8 - 4.2 ppm
    . The
    
    
    protons appear as a multiplet around
    
    
    3.4 - 3.6 ppm
    .
  • Alternative (Ethanolamine Type): The methine proton (

    
    ) is more deshielded (benzylic alcohol), appearing around 
    
    
    
    4.5 - 4.8 ppm
    .

Comparison with Alternatives

When selecting a reference standard for


-agonist development, researchers must choose between the Glycinol  (Target) and Ethanolamine  (Standard) scaffolds.
Feature(R)-2-amino-2-(quinolin-7-yl)ethan-1-ol (R)-2-amino-1-phenylethanol (Mirabegron Int.)
Chemical Stability Moderate: Benzylic amine is prone to oxidation to imine.High: Benzylic alcohol is stable under standard conditions.
Reactivity Excellent nucleophile for

or reductive amination.
Standard nucleophile; requires activation of alcohol for some couplings.
Regulatory Status Typically an Impurity Standard or R&D Reagent .Established GMP Starting Material .
Cost High (Custom Synthesis).Low (Commodity Chemical).

Recommendation:

  • Use the Target Molecule if your drug design specifically requires the "reversed" amide/amine linkage or if you are quantifying regio-isomeric impurities in a standard synthesis.

  • Use the Alternative (Ethanolamine type) if you are synthesizing standard

    
    -agonists like Mirabegron or Vibegron analogs.
    

References

  • Separation of Amino Alcohol Enantiomers: Phenomenex. Chiral HPLC Separations: Method Development Guide. Link

  • Quinoline Synthesis & Properties:Journal of Organic Chemistry, "Regioselective Ring Opening of Epoxides with Amines," Vol. 72, 2007.
  • Beta-3 Adrenergic Receptor Agonists:Journal of Medicinal Chemistry, "Discovery of Solabegron and Analogues," (Context for phenylethanolamine vs. glycinol scaffolds).
  • Optical Rotation of Amino Alcohols:Tetrahedron: Asymmetry, "Synthesis of Enantiopure 2-amino-2-arylethanols," Vol. 14, 2003.
Comparative

A Senior Application Scientist's Guide to Purity Validation of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Using Elemental Analysis

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: Establishing the Foundation of Purity In the rigorous landscape of pharmaceutical development, the absolute purity of an Active Pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Establishing the Foundation of Purity

In the rigorous landscape of pharmaceutical development, the absolute purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel chiral molecules like (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol, a promising scaffold in medicinal chemistry, confirming its identity and purity is a foundational step. While a suite of sophisticated analytical techniques is required for full characterization, elemental analysis remains a powerful, fundamental, and cost-effective gatekeeper for assessing bulk purity.

This guide provides an in-depth comparison of elemental analysis with other essential analytical techniques. It is designed to equip researchers with the expertise to interpret elemental analysis data confidently and to integrate it within a robust, multi-faceted validation strategy, consistent with the principles outlined in international regulatory guidelines such as ICH Q2(R2).[1][2][3][4][5]

The Theoretical Blueprint: Stoichiometry and Purity

Before any analysis, we must establish the theoretical elemental composition of the target compound. This serves as our "gold standard" against which all experimental results are measured.

The structure of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol dictates its molecular formula: C₁₁H₁₂N₂O .

From this formula, we can calculate the precise theoretical mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

  • Molecular Weight: 188.23 g/mol [6][7][8]

  • Theoretical Carbon (%C): 70.19%

  • Theoretical Hydrogen (%H): 6.43%

  • Theoretical Nitrogen (%N): 14.88%

  • Theoretical Oxygen (%O): 8.50%

Any deviation from these values in a synthesized sample points directly to the presence of impurities. Elemental analysis, therefore, provides a direct, quantitative measure of the compound's elemental fidelity.

Core Technique: Purity Assessment by CHN Combustion Analysis

The most common form of elemental analysis for organic compounds is CHN analysis, a technique based on combustion.[9][10][11] Its principle is elegantly straightforward: a small, precisely weighed amount of the sample is combusted at high temperatures (around 1000°C) in an oxygen-rich environment.[9][12] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These resulting gases are then separated and measured by a detector, allowing for the calculation of the original elemental percentages.

A Self-Validating Experimental Protocol

Trustworthiness in analytical data comes from a meticulously executed and validated protocol. The following procedure ensures reliable and reproducible results.

Instrumentation: A modern CHNS/O Elemental Analyzer.

1. System Calibration and Suitability:

  • Causality: Before analyzing any unknown, the instrument's accuracy and linearity must be confirmed. This is a non-negotiable step for data integrity.
  • Procedure: Analyze a certified, high-purity standard (e.g., Acetanilide). The experimental %C, %H, and %N values must fall within a narrow, pre-defined tolerance (typically ±0.3%) of the standard's theoretical values. This confirms the instrument is performing correctly.

2. Sample Preparation:

  • Causality: The sample must be homogenous and completely dry. Residual solvents or moisture will significantly skew the results, particularly the hydrogen percentage, leading to an incorrect purity assessment.
  • Procedure: Dry the sample of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol under a high vacuum for several hours to remove any volatile residues. Ensure the sample is a fine, uniform powder.

3. Sample Weighing and Encapsulation:

  • Causality: As the final percentages are calculated relative to the initial mass, weighing is the most critical step. A highly accurate microbalance is essential.
  • Procedure: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. Record the weight to at least 5-6 decimal places. Securely crimp the capsule to ensure no sample is lost.

4. Combustion and Analysis:

  • Causality: The automated process ensures complete combustion and precise measurement of the resulting gases.
  • Procedure: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace, and the resulting gases will be swept by a helium carrier gas through a reduction chamber and separation column to a thermal conductivity detector (TCD).[13]

5. Data Interpretation:

  • Causality: The ultimate goal is to compare the experimental result to the theoretical ideal. A widely accepted criterion for purity in synthetic chemistry is an absolute deviation of ≤0.4% for each element.
  • Procedure: Compare the instrument-reported %C, %H, and %N values to the theoretical values (70.19%, 6.43%, and 14.88%, respectively).

Data Presentation: A Comparative Analysis

Structured data allows for clear and immediate interpretation. The table below illustrates potential outcomes for our target compound.

Element Theoretical Value (%) Result for Sample A (High Purity) Result for Sample B (Impure) Interpretation of Sample B
Carbon (C) 70.1970.0567.50Significantly low %C suggests the presence of an impurity with a lower carbon content or inorganic material.
Hydrogen (H) 6.436.487.15Elevated %H is a classic indicator of residual water or a solvent rich in hydrogen (e.g., ethanol, water).
Nitrogen (N) 14.8814.8114.20Low %N, consistent with the presence of a non-nitrogen-containing impurity.

A Holistic Approach: The Power of Orthogonal Methods

While elemental analysis provides a robust measure of bulk purity, it cannot identify the specific nature of impurities, nor can it distinguish between enantiomers. For comprehensive validation in a pharmaceutical context, a multi-technique, or "orthogonal," approach is essential.[14][15][16][17] Orthogonal methods use different scientific principles to measure the same attribute, providing a much higher degree of confidence in the final result.[14][16]

Purity_Validation_Workflow cluster_initial Initial Characterization cluster_analysis Analytical Validation Suite A Synthesized (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol B Elemental Analysis (CHN) A->B Bulk Purity C Mass Spectrometry (HRMS) A->C Structural ID D NMR Spectroscopy (¹H, ¹³C, qNMR) A->D Structural ID E Chiral HPLC A->E Chiral Purity F Assess Data: - Elemental Composition? - Molecular Weight? - Structure Correct? - Enantiomeric Purity? B->F C->F D->F E->F G Purity & Identity Confirmed (Meets Specification) F->G Yes H Further Purification or Impurity Identification Required F->H No

Comparative Guide to Analytical Techniques
Technique Principle Information Provided Strengths Limitations
Elemental Analysis High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂).[13][18]Confirms elemental composition (%C, H, N) and overall bulk purity.[11][19]Simple, cost-effective, highly accurate for bulk purity assessment.[11]Does not identify specific impurities; cannot determine enantiomeric purity; insensitive to isomeric impurities.
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[20][21]Quantifies the ratio of (R) to (S) enantiomers (enantiomeric purity / excess).[][23][24]The gold standard for determining enantiomeric purity; highly sensitive to the undesired enantiomer.[21]Provides no information on non-chiral (process) impurities or overall bulk purity.
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Confirms chemical structure; identifies and can quantify impurities with distinct signals (qNMR).[25][26][27][28]Provides definitive structural information; qNMR can offer a direct purity value against a standard.[25]Less sensitive than chromatography for trace impurities; complex mixtures can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Confirms molecular weight; High-Resolution MS (HRMS) can confirm the elemental formula.[29][30][31][32]Extremely sensitive; provides unambiguous molecular weight data; essential for structural confirmation.Not inherently quantitative without extensive calibration; provides limited structural information on its own.

Logical_Relationship cluster_properties Key Purity Attributes cluster_methods Primary Validating Methods Compound (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol Bulk Bulk Purity (Absence of solvents, salts, etc.) Identity Structural Identity (Correct formula & connectivity) Chiral Enantiomeric Purity (Ratio of R vs. S) EA Elemental Analysis Bulk->EA MS_NMR MS & NMR Identity->MS_NMR HPLC Chiral HPLC Chiral->HPLC

Conclusion: An Indispensable Tool in a Modern Toolbox

For establishing the purity of (R)-2-amino-2-(quinolin-7-yl)ethan-1-ol, elemental analysis serves as a crucial and highly reliable analytical technique. Its ability to provide a direct, quantitative measure of elemental composition makes it an indispensable tool for confirming that the synthesized material aligns with its theoretical formula, free from significant amounts of residual solvents, water, or inorganic byproducts.

However, as senior scientists, we recognize that no single technique provides a complete picture. The true power of elemental analysis is realized when its results are corroborated by orthogonal methods. The structural confirmation from NMR and MS, combined with the specific enantiomeric purity data from chiral HPLC, creates a self-validating system of analysis. This integrated approach ensures the highest level of confidence in the quality of the API, satisfying both scientific rigor and the stringent demands of regulatory bodies in drug development.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • IntuitionLabs. (2024, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

  • LCGC. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025, June 24). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Retrieved from [Link]

  • YouTube. (2019, March 18). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antipyrine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Antipyrine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Aminoquinolin-2(1H)-one. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Antipyrine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

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